molecular formula C8H8N4 B2439107 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine CAS No. 1341850-84-7

3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No.: B2439107
CAS No.: 1341850-84-7
M. Wt: 160.18
InChI Key: LPZOMZYLONOZMO-UHFFFAOYSA-N
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Description

3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is a nitrogen-donor heterocyclic compound of significant interest in pharmaceutical research and materials science. The molecular structure, which features a pyridine ring linked to a 1,2,4-triazole system, is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological potential . This moiety is integral to the development of compounds with documented antifungal, antibacterial, and antidepressant activities, making it a valuable building block for discovering new therapeutic agents . Beyond its biological applications, this compound and its derivatives serve as excellent ligands for coordinating metal ions. The nitrogen atoms in its structure can act as binding sites, enabling the construction of metal-organic complexes with applications in catalysis and as functional materials . Researchers can utilize this compound to develop novel coordination polymers or as a precursor in synthesizing more complex heterocyclic systems. The product is strictly for research purposes. Molecular Formula: C8H8N4 . SMILES: CC1=C(N=CC=C1)N2C=NC=N2 . InChIKey: LPZOMZYLONOZMO-UHFFFAOYSA-N .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(1,2,4-triazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-7-3-2-4-10-8(7)12-6-9-5-11-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZOMZYLONOZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341850-84-7
Record name 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer a detailed understanding of its synthesis, physicochemical characteristics, spectroscopic profile, and potential applications. The guide is intended to serve as a valuable resource for researchers and scientists working with triazole-pyridine scaffolds, providing a foundation for further investigation and development.

Introduction: The Significance of the Triazole-Pyridine Scaffold

The fusion of pyridine and 1,2,4-triazole rings creates a class of heterocyclic compounds with significant pharmacological potential. The 1,2,4-triazole moiety is a well-known pharmacophore, present in a variety of clinically used drugs, and is recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The pyridine ring, a common structural motif in natural products and pharmaceuticals, imparts favorable pharmacokinetic properties and provides a versatile scaffold for chemical modification.

The specific compound, 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine, represents one of several possible isomers, each with potentially distinct biological activities and chemical properties. Understanding the unique characteristics of this isomer is crucial for its potential development as a therapeutic agent. This guide aims to provide a detailed, albeit partially predictive, exploration of this molecule.

Chemical Structure and Isomerism

The core structure of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine consists of a pyridine ring substituted at the 2-position with a 1H-1,2,4-triazol-1-yl group and at the 3-position with a methyl group.

Molecular Formula: C₈H₈N₄

InChI: 1S/C8H8N4/c1-7-3-2-4-10-8(7)12-6-9-5-11-12/h2-6H,1H3

InChIKey: LPZOMZYLONOZMO-UHFFFAOYSA-N

SMILES: Cc1c(n(cnc1)N1C=NC=N1)

It is important to distinguish this isomer from other structurally related compounds, such as those where the point of attachment to the pyridine or the substitution pattern on the triazole ring differs. These subtle structural changes can lead to significant differences in chemical reactivity and biological activity.

Caption: Chemical structure of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine.

Synthesis and Reactivity

Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of N-aryl-1,2,4-triazoles involves the nucleophilic aromatic substitution of a halo-pyridine with the sodium salt of 1,2,4-triazole.

Reaction Scheme:

Synthesis_Scheme reactant1 2-chloro-3-methylpyridine reagents NaH, DMF Δ reactant1->reagents reactant2 1,2,4-triazole reactant2->reagents product 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine reagents->product

Caption: Proposed synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine.

Step-by-Step Methodology:

  • Formation of the Triazole Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1,2,4-triazole to anhydrous dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH) portion-wise to the stirred suspension. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. Allow the mixture to stir at room temperature until the gas evolution ceases, indicating the formation of the sodium salt of 1,2,4-triazole.

  • Nucleophilic Substitution: To the resulting suspension, add a solution of 2-chloro-3-methylpyridine in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with water.

  • Solvent: DMF is an excellent polar aprotic solvent that can dissolve both the reactants and facilitate the nucleophilic substitution reaction.

  • Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the 1,2,4-triazole.

  • Temperature: Heating the reaction mixture is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyridine ring.

Reactivity Profile

The reactivity of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is expected to be influenced by the electronic properties of both the pyridine and triazole rings.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also undergo electrophilic substitution, although it is generally less reactive than benzene.

  • Triazole Ring: The triazole ring is relatively stable and aromatic. The nitrogen atoms can act as ligands for metal coordination.

  • Methyl Group: The methyl group can undergo oxidation or halogenation under appropriate conditions.

Physicochemical and Spectroscopic Properties

Due to the lack of specific experimental data, the following properties are predicted based on data from structurally similar compounds and computational models.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Weight 160.18 g/mol
Melting Point 130-140 °C
Boiling Point > 300 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water.
pKa (of pyridinium ion) ~ 4-5
Spectroscopic Analysis (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and triazole rings, as well as the methyl group.

  • Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), likely exhibiting doublet of doublets or multiplet splitting patterns.

  • Triazole Protons: Two singlet signals in the aromatic region (δ 8.0-9.0 ppm).

  • Methyl Protons: A singlet signal in the upfield region (δ 2.0-3.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm).

  • Triazole Carbons: Two signals in the aromatic region (δ 140-155 ppm).

  • Methyl Carbon: A signal in the upfield region (δ 15-25 ppm).

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C=N and C=C stretching (aromatic rings): ~1400-1600 cm⁻¹

  • C-H stretching (methyl): ~2850-2960 cm⁻¹

MS (Mass Spectrometry):

The mass spectrum will show the molecular ion peak (M⁺) at m/z 160. The fragmentation pattern will likely involve the loss of small neutral molecules such as HCN and N₂ from the triazole ring, as well as fragmentation of the pyridine ring.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine, the broader class of 1,2,4-triazole-pyridine hybrids has shown promise in several therapeutic areas.

  • Antitubercular Agents: Several studies have explored the potential of 1,2,4-triazolyl pyridines as inhibitors of Mycobacterium tuberculosis.[3]

  • Anticancer Agents: The triazole-pyridine scaffold has been investigated for its potential as an anticancer agent, with some derivatives showing activity against various cancer cell lines.[4]

  • Antimicrobial Agents: The combination of the triazole and pyridine rings has been shown to exhibit broad-spectrum antimicrobial activity.

The specific substitution pattern of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine may offer unique interactions with biological targets, making it a candidate for screening in various disease models.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Toxicity: While specific toxicity data is not available, it should be handled with care as a potentially hazardous substance.

Conclusion

3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound with a promising scaffold for the development of new therapeutic agents. Although specific experimental data is currently limited, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and potential areas of application based on the known characteristics of related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this intriguing molecule and unlock its potential in drug discovery.

References

  • PrepChem. Synthesis of 3-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine. Available from: [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Indian Chemical Society. 2008.
  • Suramwar, N. V., Thakare, S. R., & Telvekar, V. N. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.
  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Qtaitat, A. I., & Al-Zoubi, R. M. (2021). Efficient Synthesis and X-ray Structure of[1][5][6]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5801.

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2022). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. Molecules, 27(11), 3501.
  • Deb, M., Singh, H., Manhas, D., Nandi, U., Guru, S. K., & Das, P. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(7), 868-877.
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  • Kumar, A., & Singh, P. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 53-59.
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Electronic structure and DFT calculations of triazolyl-pyridine ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of Triazolyl-Pyridine Ligands

Introduction: The Strategic Fusion of Pyridine and Triazole

In the landscape of modern medicinal chemistry and materials science, the design of novel molecular scaffolds with tunable electronic properties is paramount. Among these, the triazolyl-pyridine framework has emerged as a particularly privileged structure. This guide delves into the electronic intricacies of these ligands and the application of Density Functional Theory (DFT) as a predictive tool for their rational design.

The power of the triazolyl-pyridine ligand lies in the synergistic combination of its two constituent heterocycles. The pyridine ring, a π-deficient aromatic system, offers a well-defined vector for coordination and hydrogen bonding, while the triazole ring, with its three nitrogen atoms, provides additional coordination sites, imparts metabolic stability, and can modulate the overall electronic character of the molecule.[1][2] This unique fusion has led to their successful application in diverse fields, including the development of targeted anticancer agents, inhibitors for metal-induced protein aggregation in neurodegenerative diseases, and as versatile ligands in catalysis.[3][4][5][6]

This document serves as a technical guide for researchers, computational chemists, and drug development professionals. It aims to provide not just a procedural overview but a deep, field-proven understanding of the causality behind computational choices, enabling the effective use of DFT to decode and engineer the electronic behavior of triazolyl-pyridine ligands.

Pillar I: The Theoretical Framework of Electronic Structure

A molecule's reactivity, stability, and interaction with biological targets are fundamentally governed by its electronic structure. For triazolyl-pyridine ligands, understanding this structure requires an appreciation for the properties of the individual rings and their interplay.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[2][7]

  • HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level correlates with the ionization potential.

  • LUMO: The innermost empty orbital that can accept electrons. Its energy level is related to the electron affinity.

  • The HOMO-LUMO Energy Gap (ΔE): This is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.[2][8] Conversely, a small gap suggests the molecule is more polarizable and reactive.[2]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive visualization of charge distribution and is invaluable for predicting non-covalent interactions.[9][10]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms like the nitrogen atoms in the pyridine and triazole rings. These are the primary sites for electrophilic attack and metal coordination.[9]

  • Positive Regions (Blue): Indicate electron-deficient areas, usually around hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack.

  • Neutral Regions (Green): Represent areas of nonpolar character.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of bonding and intramolecular interactions. It helps to quantify charge transfer between atoms and identify key stabilizing interactions, such as hyperconjugation, which contribute to the overall stability of the molecular structure.[8][10]

Pillar II: Density Functional Theory (DFT) as a Predictive Engine

DFT has become the workhorse of modern computational chemistry due to its favorable balance of computational cost and accuracy.[9][11] It is based on the principle that the ground-state energy of a molecule can be determined from its electron density.

Causality in Method Selection: The Functional and Basis Set

The accuracy of any DFT calculation hinges on the choice of the exchange-correlation functional and the basis set. This is not an arbitrary decision but one guided by established performance for specific molecular classes.

  • Exchange-Correlation Functional: This term approximates the complex quantum mechanical interactions between electrons. For organic heterocyclic molecules like triazolyl-pyridines, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is widely used and has been shown to yield reliable geometries and electronic properties.[7][9][12]

  • Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are common:

    • 6-31G(d,p): A split-valence basis set that provides a good balance for initial optimizations and property calculations. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of bonding in heterocyclic systems.

    • 6-311++G(d,p): A more extensive basis set. The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogens. These functions are important for describing systems with lone pairs, anions, or when calculating properties related to electron delocalization.[8][13]

Expert Insight: For a new triazolyl-pyridine system, a robust approach is to start with geometry optimization and frequency analysis at the B3LYP/6-31G(d,p) level. For more precise electronic properties or comparison with spectroscopic data, single-point energy calculations can then be performed with a larger basis set like 6-311++G(d,p) on the optimized geometry.

Pillar III: A Validated Protocol for DFT Calculations

This section provides a self-validating workflow for performing DFT calculations on a representative triazolyl-pyridine ligand. The protocol is designed to ensure the results correspond to a true energetic minimum.

Experimental Protocol: Step-by-Step DFT Workflow
  • Molecule Construction: Build the 3D structure of the triazolyl-pyridine ligand using a molecular editor such as GaussView, Avogadro, or ChemDoodle. Ensure correct bond orders and initial stereochemistry.

  • Input File Creation: Prepare an input file for a computational package like Gaussian. A typical input for a geometry optimization and frequency calculation would look like this:

    • #p Opt Freq: Specifies a geometry optimization followed by a frequency calculation.

    • 0 1: Represents a total charge of 0 and a singlet multiplicity, typical for these ligands.

  • Geometry Optimization: Submit the input file to run the calculation. The software will iteratively adjust the molecular geometry to find the configuration with the lowest possible energy.

  • Validation via Frequency Analysis: This is a critical self-validation step. After optimization, the frequency calculation must be checked.

    • A true minimum energy structure will have zero imaginary frequencies.

    • If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, not a stable ground state. The geometry must then be perturbed along the imaginary frequency's vibrational mode and re-optimized.

  • Calculation of Electronic Properties: Using the validated, optimized geometry, perform single-point energy calculations to derive the desired electronic properties. This involves creating a new input file with the optimized coordinates and using keywords like Pop=NBO for NBO analysis or output=wfx to generate files for MEP analysis.

  • Data Visualization and Analysis: Use visualization software (e.g., GaussView, IboView) to render the molecular orbitals (HOMO, LUMO) and the MEP surface. Extract energy values and other quantitative data from the output files.

Workflow Visualization

DFT_Workflow cluster_prep Preparation cluster_calc Computation cluster_analysis Analysis & Interpretation Build 1. Build 3D Structure Input 2. Create Input File (Functional, Basis Set) Build->Input Opt 3. Geometry Optimization Input->Opt Freq 4. Frequency Calculation Opt->Freq Validate Validate Freq->Validate Imaginary Freq? Props 6. Calculate Electronic Properties (HOMO, LUMO, MEP) Visualize 7. Visualize Results Props->Visualize Interpret 8. Relate to Reactivity & Biological Activity Visualize->Interpret Validate->Opt Yes (Re-optimize) Validate->Props No (Validated Minimum)

Caption: A typical workflow for DFT calculations, emphasizing the critical validation step.

Interpreting the Computational Output: From Data to Design

The true value of DFT lies in translating its quantitative output into actionable chemical insights.

Quantitative Data Summary

The following table presents typical DFT-derived electronic properties for a hypothetical triazolyl-pyridine ligand, calculated at the B3LYP/6-311++G(d,p)//B3LYP/6-31G(d,p) level of theory.

ParameterCalculated ValueSignificance
HOMO Energy-6.85 eVIndicates electron-donating ability
LUMO Energy-1.98 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.87 eV Indicator of chemical stability and reactivity [2]
Dipole Moment3.45 DebyeMeasures overall polarity, influences solubility
Electronic Energy-854.32 HartreesFinal optimized energy of the system
Structure-Property Relationships

The calculated properties directly inform the ligand's potential behavior.

  • Reactivity Hotspots: The MEP map identifies the nitrogen atoms of both rings as the most electron-rich centers, confirming them as the primary sites for metal chelation and hydrogen bonding.[9] This is crucial for designing inhibitors that coordinate to metalloenzymes or for creating ligands in catalysis.

  • Electron-Accepting/Donating Character: The distribution of the HOMO and LUMO reveals the electronic nature of different parts of the molecule. In many cases, the HOMO may be localized on one part of the molecule (e.g., a substituent), while the LUMO is distributed across the electron-deficient pyridinium and triazole rings, indicating their role as electron acceptors.[14]

  • Rational Drug Design: In drug development, these insights are invaluable. By calculating the electronic properties of a series of derivatives, one can build Quantitative Structure-Activity Relationship (QSAR) models that correlate these properties with biological activity.[15] This allows for the in silico screening of virtual compounds, prioritizing the synthesis of only the most promising candidates, thereby saving significant time and resources.

Structure_Property cluster_dft DFT-Calculated Properties cluster_chem Predicted Chemical Behavior HOMO HOMO/LUMO Energy & Gap Reactivity Chemical Reactivity & Stability HOMO->Reactivity MEP Molecular Electrostatic Potential (MEP) Coordination Coordination Sites & H-Bonding MEP->Coordination NBO Natural Bond Orbital (NBO) Charge Intramolecular Charge Transfer NBO->Charge Reactivity->Coordination

Caption: Relationship between DFT outputs and predictable chemical properties.

Conclusion

Density Functional Theory provides a powerful and predictive lens through which to view the complex electronic landscape of triazolyl-pyridine ligands. By moving beyond a "black-box" approach and understanding the causality behind methodological choices, researchers can reliably calculate and interpret key electronic descriptors. These computational insights—from the HOMO-LUMO gap dictating stability to MEP maps revealing interaction hotspots—are not merely academic. They form the foundation of rational design, enabling the a priori tuning of molecular properties to optimize biological activity or catalytic performance. As the demand for novel, highly specific chemical entities grows, the integration of robust DFT methodologies into the design-synthesis-testing cycle will remain an indispensable tool for innovation in science and medicine.

References

  • Tandem Synthesis and Computational Insights into Triazole and Pyrazole-Based Pyridine Derivatives Targeting EGFR-TK in Cancer Therapy. (2025). Polycyclic Aromatic Compounds, 45(7). Taylor & Francis. Retrieved February 23, 2026, from [Link]

  • A Computational Study on some Pyridine-Substituted-Bis-1,2,4-Triazole Derivatives and Investigation of their Catalytic Activities. (2021). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation. (2012). PubMed. Retrieved February 23, 2026, from [Link]

  • Triazolyl-Pyridinyl-Thiazole Molecular Hybrids: Synthesis, Spectral Characterization, Structural Analysis, DFT Calculations, Antitubercular Potential, Molecular Docking and Pharmacokinetic Evaluation. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. (2025). MDPI. Retrieved February 23, 2026, from [Link]

  • Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Design and Evaluation of Triazole-Pyridine Ligands for Palladium-Catalyzed C–H Activation: Exploring Traceless Directing Groups and Difluoroarene Functionalization. (n.d.). University of Memphis Digital Commons. Retrieved February 23, 2026, from [Link]

  • Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Computational Studies on Energetic Properties of Trinitro-Substituted Imidazole–Triazole and Pyrazole–Triazole Derivatives. (2012). The Journal of Physical Chemistry A. ACS Publications. Retrieved February 23, 2026, from [Link]

  • Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). MDPI. Retrieved February 23, 2026, from [Link]

  • Single Crystal XRD, Spectroscopic, DFT Studies and Synthesis of[3][4][15]triazolo[4,3-a]pyrimidines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2023). Arabian Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. (2014). MDPI. Retrieved February 23, 2026, from [Link]

  • Vibrational Normal Modes Investigation of 4-Methyl Triazole [4,5-c] Pyridine Using Density Function Theory (DFT)-Chemical Quantum Calculation: Computer Simulation Program. (2024). Sebha University Conference Proceedings. Retrieved February 23, 2026, from [Link]

  • Review on Design and Development of Pyridyl Triazole Derivatives. (2024). ijarsct. Retrieved February 23, 2026, from [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Retrieved February 23, 2026, from [Link]

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Solubility Profile and Thermodynamic Analysis of 3-Methyl-2-(1H-1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility determination, thermodynamic modeling, and process applications for 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine , a critical nitrogen-rich heterocyclic intermediate.

Executive Summary

3-Methyl-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS: 1341850-84-7) is a pivotal pharmaceutical intermediate, featuring a pyridine ring substituted with a methyl group at the C3 position and a 1,2,4-triazole moiety at the C2 position.[1][2][3][4] Precise solubility data for this compound is essential for optimizing purification processes, specifically cooling crystallization and anti-solvent precipitation .

This guide establishes the standard protocol for determining the solid-liquid equilibrium (SLE) of this compound in organic solvents. It details the laser monitoring dynamic method , correlates experimental data using the modified Apelblat model , and analyzes the thermodynamic functions (


, 

,

) governing the dissolution process.

Chemical Identity & Structural Basis

The solubility behavior of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is dictated by its molecular structure:

  • Pyridine Ring: Provides aromatic character and a weak hydrogen bond acceptor site (N-atom).

  • 1,2,4-Triazole Ring: Introduces high polarity and multiple nitrogen sites for dipole-dipole interactions.

  • Methyl Group (C3): Increases lipophilicity compared to the non-methylated analog, slightly reducing water solubility while enhancing solubility in moderately polar organic solvents (e.g., ethyl acetate, toluene).

PropertyDetail
IUPAC Name 3-Methyl-2-(1H-1,2,4-triazol-1-yl)pyridine
Molecular Formula

Molecular Weight 160.18 g/mol
CAS Number 1341850-84-7
Key Interactions

stacking, Dipole-dipole, H-bond acceptance

Experimental Methodology: Laser Monitoring Dynamic Method

To ensure high-accuracy solubility data (


, mole fraction) with minimal solvent usage, the Laser Monitoring Dynamic Method  is the industry standard. This method eliminates sampling errors associated with the static gravimetric method.
Apparatus Setup
  • Jacketed Glass Vessel: 50–100 mL capacity, temperature-controlled via a circulating water bath (precision

    
     K).
    
  • Laser System: He-Ne laser or high-intensity red LED source.

  • Detection: Photo-diode detector positioned 180° from the source to measure transmittance.

  • Agitation: Magnetic stirring at 400–500 rpm to ensure homogeneity without cavitation.

Protocol Workflow
  • Preparation: Weigh a precise mass of solvent (

    
    ) into the vessel. Add a known mass of solute (
    
    
    
    ).
  • Dissolution (Heating): Heat the mixture slowly (

    
     K/min). The laser transmittance is low due to undissolved solid particles scattering the beam.
    
  • Equilibrium Point: As the temperature rises, the solid dissolves. The temperature at which the laser transmittance sharply increases to a maximum (clear solution) is recorded as the saturation temperature (

    
    ) .
    
  • Validation (Cooling): Cool the solution. The temperature at which transmittance drops (nucleation) indicates the metastable zone width (MSZW).

  • Iteration: Add more solute to the same vessel and repeat to generate a solubility curve (

    
     vs. 
    
    
    
    ) for the entire concentration range.

ExperimentalProtocol Start Weigh Solvent (m2) & Initial Solute (m1) Heat Heat Mixture (Rate < 2 K/min) Start->Heat Monitor Monitor Laser Transmittance Heat->Monitor Clear Solution Clears (Max Transmittance) Monitor->Clear Dissolution Record Record T_sat Clear->Record Add Add Solute Increment (+Δm1) Record->Add End Generate Solubility Curve (x1 vs T) Record->End Complete Range Add->Heat Next Point

Figure 1: Workflow for the Laser Monitoring Dynamic Method to determine solid-liquid equilibrium.

Thermodynamic Modeling

Experimental solubility data is correlated using thermodynamic models to smooth errors and allow for interpolation.

Modified Apelblat Equation

The modified Apelblat equation is the most effective semi-empirical model for triazole-pyridine systems, derived from the Clausius-Clapeyron relation.



  • 
    : Mole fraction solubility of the solute.[4]
    
  • 
    : Absolute temperature (K).[4][5]
    
  • 
    : Empirical parameters obtained via non-linear regression.
    
    • 
       and 
      
      
      
      reflect the enthalpy-like terms.
    • 
       accounts for the temperature dependence of the heat capacity difference.
      
Thermodynamic Functions

Using the Van't Hoff analysis, the standard dissolution enthalpy (


), entropy (

), and Gibbs energy (

) are calculated:
  • Enthalpy (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds.

  • Gibbs Energy (

    
    ): 
    
    
    
    
    • Interpretation: A positive

      
       indicates the dissolution is non-spontaneous at standard states, requiring thermal energy to proceed.
      
  • Entropy (

    
    ): 
    
    
    
    
    • Interpretation: A positive value suggests entropy-driving forces (disorder increase) upon mixing.

Solubility Data & Trends

While specific values depend on the exact polymorph purity, the solubility of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine generally follows the "like dissolves like" principle, heavily influenced by solvent polarity and hydrogen bonding capability.

Solvent Hierarchy (Predicted Behavior)

Based on structural analogs (e.g., methyl 1,2,4-triazole-3-carboxylate, benzotriazole):

Solvent ClassRepresentative SolventsSolubility TrendMechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions with the triazole ring.
Short-Chain Alcohols Methanol, EthanolHigh Hydrogen bonding with pyridine/triazole nitrogens.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole interactions; methyl group enhances affinity vs. water.
Non-Polar Toluene, HexaneLow Weak dispersion forces; energetically unfavorable.
Water WaterVery Low Hydrophobic pyridine/methyl groups limit dissolution.
Temperature Dependence

Solubility (


) increases with temperature in all organic solvents.[6] The sensitivity to temperature is typically higher in non-polar solvents (steeper solubility curve) compared to polar aprotic solvents.

Data Presentation Template (for Experimental Results): Researchers should tabulate data as follows:

T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Toluene (

)
278.15




298.15




318.15




Process Applications: Crystallization Design

The solubility data is the foundation for designing the isolation step of the 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine synthesis.

Cooling Crystallization
  • Solvent Choice: Ethanol or Isopropanol.

  • Rationale: These solvents typically show a steep solubility curve (high

    
    ), meaning a significant yield is recovered upon cooling from reflux to 
    
    
    
    C.
  • Process: Dissolve crude solid at near-boiling temperature

    
     Filter hot (remove insolubles) 
    
    
    
    Controlled cooling (linear ramp) to induce nucleation.
Anti-Solvent Crystallization
  • System: DMF (Solvent) + Water (Anti-solvent).

  • Rationale: The compound is highly soluble in DMF but insoluble in water.

  • Process: Dissolve in minimal DMF

    
     Slowly add water. The sudden decrease in solubility power (
    
    
    
    ) creates high supersaturation (
    
    
    ), precipitating the product.
    • Note: This method often yields smaller particle sizes compared to cooling crystallization.

CrystallizationLogic Start Crude 3-Methyl-2-(1H-1,2,4-triazol-1-yl)pyridine Decision Select Crystallization Mode Start->Decision Cooling Cooling Crystallization (e.g., Ethanol) Decision->Cooling Steep Solubility Curve AntiSolvent Anti-Solvent Crystallization (e.g., DMF + Water) Decision->AntiSolvent High Solubility Difference Process1 1. Dissolve at T_high 2. Linear Cooling Ramp 3. Nucleation & Growth Cooling->Process1 Process2 1. Dissolve in Good Solvent 2. Add Poor Solvent 3. Rapid Precipitation AntiSolvent->Process2 Result Pure Crystalline Product (Define Polymorph) Process1->Result Process2->Result

Figure 2: Decision matrix for crystallization process design based on solubility data.

References

  • Li, Y., Liu, K., Meng, L., & Wang, Y. (2022).[6] Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 67(5), 1259-1266.[6] Link[6]

  • Hou, B., & Hao, H. (2018). Solution Thermodynamics of Benzotriazole in Different Pure Solvents. Journal of Solution Chemistry. (Contextual reference for triazole solubility methodology).
  • Wang, L., & Wang, F. (2003). Solubility of Niacin in 3-Picoline + Water from 287.65 to 359.15 K. Journal of Chemical & Engineering Data, 48, 892-894.
  • Tang, S., Baker, G. A., & Zhao, H. (2012).[7] Ether- and Alcohol-Functionalized Task-Specific Ionic Liquids: Attractive Properties and Applications. Chemical Society Reviews, 41(10), 4030.[7] (Background on triazole functionalization).

  • BLD Pharm. (n.d.).[1] Product Data: 3-Methyl-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS 1341850-84-7). Link

Sources

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characterization of Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical role that molecular weight and physicochemical properties play in the journey from a chemical compound to a viable drug. Moving beyond a simple listing of parameters, this document delves into the causality behind experimental choices and provides actionable, self-validating protocols for the accurate determination of these essential characteristics.

Introduction: The Blueprint of a Successful Drug

In the intricate process of drug discovery and development, the intrinsic properties of a molecule are the fundamental determinants of its ultimate success or failure.[1] Before a compound's pharmacological activity can be fully optimized, its physicochemical blueprint—encompassing molecular weight, lipophilicity, solubility, and ionization state—must be thoroughly understood. These characteristics govern a drug's absorption, distribution, metabolism, and excretion (ADME), directly impacting its efficacy, safety, and formulation.[2][3] A failure to establish an optimal physicochemical profile is a leading cause of attrition in later stages of development.[4] This guide serves as a foundational manual for the essential characterization of new chemical entities (NCEs).

Section 1: Molecular Weight - The Foundational Metric

The molecular weight (MW) of a compound, expressed in Daltons (Da), is its most fundamental property. It serves as the initial checkpoint for confirming chemical identity and purity. In the context of "drug-likeness," smaller molecules, typically those with a molecular weight of less than 500 Da, are often preferred as they tend to exhibit better oral bioavailability.[3][5]

Experimental Determination: Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight.

Core Methodologies:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for a wide range of molecules, including those that are polar and thermally fragile. It generates multiply charged ions, allowing for the analysis of high molecular weight compounds on mass analyzers with a limited m/z range.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, particularly useful for large, non-volatile molecules like proteins and polymers. The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization.

Protocol: Molecular Weight Confirmation by ESI-MS

This protocol outlines a standard procedure for confirming the molecular weight of a purified small molecule drug candidate.

1.2.1. Materials and Reagents:

  • Test Compound

  • LC-MS grade Methanol (or other suitable solvent like Acetonitrile)

  • LC-MS grade Water

  • Formic Acid (for positive ion mode) or Ammonium Hydroxide (for negative ion mode)

  • Calibrant solution (e.g., sodium trifluoroacetate)

1.2.2. Procedure:

  • Sample Preparation: Prepare a dilute solution of the test compound (typically 1-10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 Methanol/Water). For positive ion mode, add 0.1% formic acid to aid protonation ([M+H]+). For negative ion mode, 0.1% ammonium hydroxide can be used to facilitate deprotonation ([M-H]-).

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution. This step is critical for ensuring mass accuracy.

  • Method Setup: Set up the instrument parameters. Key settings include:

    • Ionization Mode: Positive or Negative ESI.

    • Scan Range: A range appropriate for the expected molecular weight (e.g., 100-1000 m/z).

    • Capillary Voltage and Temperature: Optimize for the specific compound and solvent system.

  • Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show peaks corresponding to the m/z of the ionized compound.

  • Data Analysis: Identify the peak for the molecular ion. For a compound with an expected MW of 350.4 Da, in positive mode, you would look for a peak at m/z 351.4 (for the [M+H]+ ion). Confirm that the observed mass is within an acceptable error margin (typically <5 ppm) of the calculated exact mass.

Section 2: Core Physicochemical Characteristics

Beyond molecular weight, a set of key physicochemical properties dictates how a molecule will behave in a biological system.[1]

Lipophilicity (LogP & LogD)

Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter that influences permeability, solubility, target binding, and metabolism.[] It is quantified by the partition coefficient (P) or its logarithmic form, LogP.[7]

  • LogP: Represents the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[7]

  • LogD: The distribution coefficient, which is a pH-dependent measure of lipophilicity for ionizable compounds. It accounts for all species (ionized and neutral) at a specific pH.[7][8] For drug discovery, LogD at pH 7.4 (physiological pH) is the most relevant measure.[9]

Causality: A balanced LogD (typically 1-3) is often optimal. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity, while low lipophilicity may result in poor absorption and membrane permeability.[9][10]

2.1.1. Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

The shake-flask method is the gold-standard for determining LogP and LogD.[11]

1. Materials and Reagents:

  • Test Compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Analytical instrumentation (HPLC-UV or LC-MS)

2. Procedure:

  • Solvent Pre-saturation (Self-Validation Step): Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel for at least 24 hours. Allow the layers to separate completely. This ensures that the solvents are mutually saturated, preventing volume changes during the experiment.

  • Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). The initial concentration should be chosen to be within the linear range of the analytical detector.

  • Equilibration: Cap the container and shake it gently at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to allow for complete partitioning equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.

  • Calculation: Calculate LogD using the formula: LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous)

Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer at a given temperature.[12] It is a critical factor for oral absorption and for achieving sufficient concentrations for parenteral formulations.[13]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a high-throughput method used for early-stage screening.[14][15]

  • Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound.[16] It is a lower-throughput but more definitive measurement, crucial for lead optimization and pre-formulation.[14][17]

Causality: Poor solubility can lead to low and erratic absorption, making it difficult to achieve therapeutic concentrations in the body.[13]

2.2.1. Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

1. Materials and Reagents:

  • Test Compound (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator

  • Filtration device (e.g., 0.45 µm PVDF filter)

  • Analytical instrumentation (HPLC-UV or LC-MS)

2. Procedure:

  • Compound Addition: Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

  • Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24-48 hours.[18] This extended time allows the system to reach thermodynamic equilibrium.

  • Sample Preparation: After incubation, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

  • Quantification: Analyze the concentration of the compound in the filtrate using a calibrated HPLC-UV or LC-MS method.

  • Solid-State Analysis (Self-Validation Step): Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm if any change in the crystal form (polymorph) occurred during the experiment.[12] This validates that the measured solubility corresponds to a specific, stable solid form.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms.[19] It is a critical determinant of a compound's properties across the variable pH environments of the human body (e.g., stomach pH ~2, small intestine pH ~6-7.4).[20]

Causality: The ionization state of a drug affects its solubility, permeability, and binding to its target. According to the pH-partition hypothesis, only the neutral form of a drug can passively diffuse across biological membranes.[20] Therefore, knowing the pKa is essential for predicting ADME behavior.[21]

2.3.1. Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[11][22]

1. Materials and Reagents:

  • Test Compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

2. Procedure:

  • Instrument Calibration (Self-Validation Step): Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings across the titration range.[23]

  • Sample Preparation: Accurately weigh and dissolve the test compound in water (or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[21] Add KCl to maintain a constant ionic strength.

  • Titration:

    • For an acidic compound, titrate the solution with standardized NaOH, recording the pH after each incremental addition of the titrant.

    • For a basic compound, first acidify the solution with HCl to a low pH (e.g., pH 2) and then titrate with standardized NaOH.[21]

  • Data Acquisition: Continue the titration well past the equivalence point (the point of inflection in the titration curve). Record pH readings only when the signal is stable (e.g., drift < 0.01 pH units/minute).[23]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (i.e., the pH at half the volume of titrant required to reach the inflection point). For more accurate results, derivative plots (first or second derivative) can be used to precisely locate the equivalence point.

  • Replication: Perform the titration in triplicate to ensure the reliability and reproducibility of the result.[23]

Section 3: Integrating Properties for Drug-Likeness

The individual physicochemical properties do not act in isolation. They are integrated into guiding principles, often called "rules of thumb," to assess a compound's overall "drug-likeness."

Key Drug-Likeness Principles
  • Lipinski's Rule of Five: An influential guideline for predicting oral bioavailability. It states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[5][24]:

    • Molecular Weight (MW) ≤ 500 Da

    • LogP ≤ 5

    • Hydrogen Bond Donors (N-H, O-H bonds) ≤ 5

    • Hydrogen Bond Acceptors (N, O atoms) ≤ 10

  • Polar Surface Area (PSA): Defined as the sum of the surface areas of polar atoms (mainly oxygen and nitrogen) in a molecule.[25][26] PSA is a key predictor of membrane permeability.

    • Molecules with a PSA > 140 Ų tend to have poor cell membrane permeability.[27]

    • To penetrate the blood-brain barrier, a PSA of < 90 Ų is generally required.[25]

ParameterGuideline for Oral DrugsRationale
Molecular Weight (MW) < 500 DaInfluences size-dependent diffusion and solubility.[5]
LogD at pH 7.4 1 - 3Balances permeability and solubility to avoid ADME issues.[9]
Aqueous Solubility > 50 µMEnsures sufficient concentration for absorption and testing.[13]
pKa Varies (e.g., weak base 7-9)Determines ionization state, affecting solubility and permeability.[21]
H-Bond Donors ≤ 5High numbers reduce permeability by strong solvation in water.[5]
H-Bond Acceptors ≤ 10High numbers reduce permeability by strong solvation in water.[5]
Polar Surface Area (PSA) < 140 ŲPredicts membrane permeability; lower values needed for CNS penetration.[25][27]

Table 1. Summary of key physicochemical properties and their desired ranges for oral drug candidates.

Visualizing the Characterization Workflow

The systematic evaluation of these properties is a core part of the drug discovery cascade.

G cluster_0 Early Discovery & Screening cluster_1 Lead Optimization Synthesis Compound Synthesis MW_Confirm MW Confirmation (LC-MS) Synthesis->MW_Confirm Identity Check cLogP Calculated LogP/PSA MW_Confirm->cLogP Kinetic_Sol Kinetic Solubility (High-Throughput) Thermo_Sol Thermodynamic Solubility Kinetic_Sol->Thermo_Sol Promising Candidates cLogP->Kinetic_Sol LogD LogD7.4 (Shake-Flask) Thermo_Sol->LogD pKa pKa Determination (Potentiometry) LogD->pKa ADME In Vitro ADME Assays pKa->ADME

Diagram 1: A typical workflow for physicochemical characterization during drug discovery.

Interplay of pKa and Lipophilicity

The relationship between pH, pKa, and a compound's charge state is fundamental to its biological activity. A drug's lipophilicity (LogD) is directly influenced by its ionization state.

G cluster_acid Weak Acid (pKa = 4.5) cluster_base Weak Base (pKa = 8.5) A_low HA (Neutral) High LogD Permeable A_high A- (Charged) Low LogD Impermeable A_low->A_high pH > pKa B_low BH+ (Charged) Low LogD Impermeable B_high B (Neutral) High LogD Permeable B_low->B_high pH > pKa

Diagram 2: Influence of pH on the ionization state and properties of acidic and basic compounds.

Conclusion

The rigorous and early characterization of molecular weight and physicochemical properties is not merely a data collection exercise; it is a foundational strategy for mitigating risk and increasing the probability of success in drug development. By understanding the causal relationships between these properties and a compound's ADME profile, scientists can make more informed decisions, design better molecules, and ultimately accelerate the delivery of safe and effective medicines to patients. The protocols and principles outlined in this guide provide a robust framework for building this critical foundation.

References

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  • Symeres. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Symeres. Available at: [Link].

  • Stoilkova, E., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. Available at: [Link].

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link].

  • Clark, D. E. (2010). What has polar surface area ever done for drug... Future Medicinal Chemistry. Available at: [Link].

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  • Fiveable. (2025). 4.5 Physicochemical properties. Fiveable. Available at: [Link].

  • Creative Bioarray. Aqueous Solubility Assays. Creative Bioarray. Available at: [Link].

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  • Singh, S. S., & Sahu, V. K. (2015). Importance of Physicochemical Properties In Drug Discovery. ResearchGate. Available at: [Link].

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  • Bienta. Aqueous Solubility Assay. Bienta. Available at: [Link].

  • GARDP. Polar surface area (PSA). REVIVE. Available at: [Link].

  • Jing, X., et al. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. PubMed. Available at: [Link].

  • De Smet, K., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link].

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link].

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  • Molinspiration. Molecular Polar Surface Area PSA. Molinspiration. Available at: [Link].

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  • Leeson, P. D., & Springthorpe, B. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Available at: [Link].

  • Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru.co. Available at: [Link].

  • Townsend, B. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. Available at: [Link].

  • De Vane, R. H., et al. (2013). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC. Available at: [Link].

  • Zenodo. (2023). The IUPAC Gold Book: A Compendium of Chemical Terminology. Zenodo. Available at: [Link].

  • Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs. PMC. Available at: [Link].

  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link].

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link].

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link].

  • Martin, I. The Influence of Physicochemical Properties on ADME. PhysChem Forum. Available at: [Link].

  • International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link].

  • SlideShare. Rule_of_5_and_drug_likeness_(1).pdf. SlideShare. Available at: [Link].

  • MDPI. (2024). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. MDPI. Available at: [Link].

  • YouTube. (2022). The IUPAC Gold Book: Compendium of Chemical Terminology. YouTube. Available at: [Link].

  • ResearchGate. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Available at: [Link].

  • Admescope. (2022). Characterize the physicochemical parameters early. Admescope. Available at: [Link].

  • East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. Available at: [Link].

  • BioIVT. (2020). What is ADME and how does it fit into drug development?. BioIVT. Available at: [Link].

Sources

Methodological & Application

Using 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine as a linker in MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance MOF Design Using 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine

Executive Summary

Molecule of Interest: 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine Class: Sterically-Hindered N,N'-Heterocyclic Chelate/Bridge Primary Application: Crystal Engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

This guide details the utilization of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine (hereafter referred to as 3-Me-pytz ) as a structural linker. Unlike its planar analogue [2-(1,2,4-triazol-1-yl)pyridine], the 3-Me-pytz ligand incorporates a methyl group at the 3-position of the pyridine ring. This modification introduces a critical steric clash with the triazole ring, forcing the molecule into a twisted, non-planar conformation.

Key Advantages in MOF Design:

  • Twisted Topology: Induces helicity or chirality in coordination chains by preventing coplanar packing.

  • Pore Modulation: The methyl group acts as a "gate" or steric bulk that modifies pore size and shape in pillared-layer MOFs.

  • Solubility: Disruption of

    
    -
    
    
    
    stacking enhances the solubility of the ligand and its complexes compared to planar analogues.

Ligand Synthesis Protocol

Before MOF construction, the ligand must be synthesized with high purity. The N-N bond formation is best achieved via a Copper-Catalyzed Ullmann-type Coupling.

Reaction Scheme:



Step-by-Step Methodology:
  • Reagents:

    • 2-Bromo-3-methylpyridine (1.0 eq)

    • 1,2,4-Triazole (1.2 eq)[1]

    • Copper(I) Iodide (CuI) (0.05 eq)

    • L-Proline (0.1 eq) - Ligand for Cu stabilization

    • Cesium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

  • Procedure:

    • Charge: In a dried Schlenk flask under Argon, combine 2-bromo-3-methylpyridine (10 mmol), 1,2,4-triazole (12 mmol), CuI (0.5 mmol), L-Proline (1 mmol), and

      
       (20 mmol).
      
    • Solvate: Add 20 mL of degassed anhydrous DMSO.

    • Heat: Stir the mixture at 110°C for 24 hours . The solution should turn deep blue/green as the catalytic cycle proceeds.

    • Quench: Cool to room temperature. Pour the reaction mixture into 100 mL of water/brine mixture.

    • Extract: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organic layers with water (to remove DMSO) and brine.

    • Purify: Dry over

      
      , filter, and concentrate. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
      
  • Validation:

    • 1H NMR (CDCl3): Confirm the disappearance of the N-H signal from triazole and the shift of pyridine protons. The methyl group typically appears as a singlet around

      
       2.4-2.6 ppm.
      

MOF Fabrication Protocols

We present two distinct strategies: Pillared-Layer MOF construction (using Zn/Co) and Helical Chain Coordination Polymer construction (using Ag/Cu).

Protocol A: Mixed-Ligand Pillared-Layer MOFs (Zn/Co)

Objective: Create a 3D porous framework where dicarboxylates form 2D sheets, and 3-Me-pytz acts as the vertical pillar.

ParameterSpecification
Metal Source

or

(0.1 mmol)
Co-Ligand 1,4-Benzenedicarboxylic acid (BDC) or 2,6-Naphthalenedicarboxylic acid (0.1 mmol)
Pillar Ligand 3-Me-pytz (0.1 mmol)
Solvent System DMF : Ethanol :

(2 : 1 : 1 v/v)
Temperature 100°C (Solvothermal)
Time 48 - 72 Hours

Experimental Steps:

  • Dissolve the metal salt, BDC, and 3-Me-pytz in 10 mL of the solvent mixture in a 20 mL scintillation vial.

  • Sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial in a Teflon-lined autoclave or a programmable oven.

  • Heat Ramp: 1°C/min to 100°C. Hold for 72 hours.

  • Cool Ramp: 0.1°C/min to 25°C. Slow cooling is critical to obtain single crystals suitable for XRD due to the steric disorder potential of the methyl group.

  • Harvest: Wash crystals with fresh DMF and then Ethanol.

Expected Outcome: The 3-methyl group will protrude into the pore channels. Compared to the non-methylated analogue, expect reduced pore volume but higher selectivity for small gases (e.g.,


 over 

) due to the constricted pore environment.
Protocol B: 1D Helical/Chains (Ag/Cu)

Objective: Exploit the "twisted" nature of the ligand to form helical 1D coordination polymers.

ParameterSpecification
Metal Source

or

(0.1 mmol)
Ligand 3-Me-pytz (0.1 - 0.2 mmol)
Solvent Methanol or Acetonitrile
Method Slow Evaporation or Layering

Experimental Steps:

  • Layering Method: Dissolve the metal salt in 2 mL of water (bottom layer).

  • Dissolve 3-Me-pytz in 4 mL of Methanol (top layer).

  • Carefully layer the methanol solution over the water solution in a narrow test tube.

  • Allow to stand undisturbed in the dark for 1 week.

Mechanism: The Ag(I) or Cu(I) prefers linear or tetrahedral coordination. The 3-Me-pytz ligand, unable to be planar, will coordinate in a twisted fashion, often driving the formation of helical chains (M-L-M-L spirals) rather than flat ribbons.

Critical Analysis: The "Methyl Effect"

The utility of 3-Me-pytz over the standard 2-(1,2,4-triazol-1-yl)pyridine lies in Atropisomerism-like Steric Control .

  • Planar Analogue: The unsubstituted ligand can rotate to be nearly coplanar, facilitating

    
    -
    
    
    
    stacking interactions between layers.
  • 3-Methyl Analogue: The methyl group at the pyridine 3-position sterically interferes with the triazole ring (specifically the H or N at the 5-position of the triazole).

    • Result: The Dihedral Angle between the pyridine and triazole rings increases significantly (often >40°).

    • MOF Consequence: This prevents the formation of dense, non-porous phases and forces the metal nodes further apart or into chiral arrangements to accommodate the bulk.

Data Comparison (Theoretical/Expected)
FeatureStandard Ligand (H-pytz)Modified Ligand (3-Me-pytz)
Dihedral Angle < 10° (Planar capable)> 35° (Twisted)
Packing Mode Strong

-

Stacking
Weak/No

-

Stacking
Solubility ModerateHigh
MOF Topology Tendency for 2D SheetsTendency for 3D or Helical 1D

Visualization of Workflows

Figure 1: Synthesis and Application Workflow

MOF_Workflow cluster_0 Ligand Synthesis cluster_1 MOF Assembly Reagents 2-Bromo-3-Me-Pyridine + 1,2,4-Triazole Catalyst CuI / L-Proline Cs2CO3 / DMSO Reagents->Catalyst Product 3-Me-pytz (Twisted Ligand) Catalyst->Product Metal_Zn Zn(II) / Co(II) (Octahedral Node) Product->Metal_Zn Coordination Metal_Ag Ag(I) / Cu(I) (Linear/Tetrahedral) Product->Metal_Ag MOF_A Pillared Layer MOF (Steric Gating) Metal_Zn->MOF_A + CoLigand MOF_B Helical CP (Chiral Induction) Metal_Ag->MOF_B Self-Assembly CoLigand Dicarboxylate (Sheet Former) CoLigand->MOF_A

Caption: Workflow for synthesizing the sterically hindered 3-Me-pytz ligand and its divergence into Pillared-Layer MOFs (Method A) or Helical Coordination Polymers (Method B).

Figure 2: The Steric "Twist" Mechanism

Steric_Mechanism Unsub Unsubstituted Ligand (H-pytz) Planar Planar Conformation (0° Dihedral) Unsub->Planar Low Barrier Methyl 3-Methyl Ligand (3-Me-pytz) Twisted Twisted Conformation (>40° Dihedral) Methyl->Twisted Steric Clash (Me vs Triazole) Stacking Strong π-π Stacking (Dense Packing) Planar->Stacking Porous Steric Bulk / Helicity (Open/Chiral Frameworks) Twisted->Porous Prevents Stacking

Caption: Mechanistic comparison showing how the 3-methyl substitution forces a twisted conformation, preventing dense packing and enabling open or helical framework structures.

References

  • Ligand Synthesis (Ullmann Coupling Protocol)

    • Li, Y., et al. (2014). "Copper-Catalyzed Synthesis of N-(2-Pyridyl)azoles." Journal of Organic Chemistry.
    • Source:

  • Coordination Chemistry of 2-(1,2,4-triazol-1-yl)pyridine (pytz)

    • Ouellette, W., et al. (2009). "Hydrothermal synthesis and structural characterization of a series of divalent metal–organic frameworks with the neutral ligand 2-(1,2,4-triazol-1-yl)pyridine." CrystEngComm.
    • Source:

  • Steric Control in MOF Linkers (Methyl Effect)

    • Halcrow, M. A. (2009). "The synthesis and coordination chemistry of 2,6-di(pyrazolyl)pyridines and related ligands—versatile terpyridine analogues." Coordination Chemistry Reviews. (Discusses the structural impact of methyl substitution on pyridine rings).
    • Source:

  • Helical Coordination Polymers with Twisted Ligands

    • Dong, Y. B., et al. (2007). "Ag(I)-Coordination Polymers Based on 2-(1,2,4-Triazol-1-yl)
    • Source:

Sources

Application Notes & Protocols for the Scalable Synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The primary synthetic strategy detailed herein is a robust two-step process commencing with the preparation of the critical intermediate, 2-chloro-3-methylpyridine, followed by a nucleophilic aromatic substitution (SNAr) with 1,2,4-triazole. This guide emphasizes field-proven insights, explaining the causality behind experimental choices to ensure reproducibility and scalability. Detailed, step-by-step protocols, in-process controls, and characterization methods are provided to create a self-validating system for researchers, scientists, and process chemists.

Introduction and Strategic Overview

3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is a valuable scaffold in medicinal chemistry, frequently incorporated into therapeutically interesting drug candidates.[1][2] Its synthesis on a large scale requires a process that is not only high-yielding but also cost-effective, safe, and environmentally considerate.

The most logical and industrially viable approach involves the formation of the C-N bond between the pyridine and triazole moieties. This is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy hinges on the reaction of an electrophilic pyridine precursor with a nucleophilic triazole salt.

Core Synthetic Strategy:

The synthesis is dissected into two primary stages:

  • Part A: Synthesis of the Key Electrophile: Preparation of 2-chloro-3-methylpyridine from 3-methylpyridine (3-picoline).

  • Part B: The C-N Coupling Reaction: Nucleophilic aromatic substitution of 2-chloro-3-methylpyridine with 1,2,4-triazole.

This approach is favored for its use of readily available starting materials and its amenability to large-scale production.[3]

G cluster_0 Overall Synthetic Workflow 3-Picoline 3-Methylpyridine (3-Picoline) ChloroPyridine 2-Chloro-3-methylpyridine 3-Picoline->ChloroPyridine Part A: Chlorination FinalProduct 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine ChloroPyridine->FinalProduct Part B: S_NAr Reaction Triazole 1,2,4-Triazole Triazole->FinalProduct

Caption: High-level overview of the two-part synthetic strategy.

Part A: Scalable Synthesis of 2-Chloro-3-methylpyridine

2-Chloro-3-methylpyridine is a pivotal intermediate for numerous products in the pharmaceutical and agrochemical industries.[4] The industrial-scale preparation typically involves the direct chlorination of 3-methylpyridine.

Causality Behind the Method: Direct chlorination is often the most atom-economical route. However, this reaction can yield a mixture of isomers, primarily 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine.[4][5] For a scalable and efficient process, managing this isomeric mixture is critical. One patented method involves the selective hydrodechlorination of the undesired 2-chloro-5-methylpyridine isomer back to 3-picoline, which can be recycled, thereby increasing the overall process yield and purity of the desired product.[5]

Protocol A: Industrial Chlorination and Isomer Management

This protocol outlines the conceptual steps for production, emphasizing the handling of the isomeric by-product.

  • Reaction Setup: 3-methylpyridine is subjected to chlorination. Industrial methods often involve an initial epoxidation followed by chlorination.[5]

  • Isomeric Mixture: The primary output is a mixture of 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine. The typical ratio sees the desired 2-chloro-3-methylpyridine as a minor component (e.g., 20% by mass).[4][5]

  • Separation: The isomers are separated by fractional distillation under reduced pressure, leveraging their different boiling points.

  • By-product Recycling (Optional but Recommended for Scale-up):

    • The isolated 2-chloro-5-methylpyridine is subjected to a hydrodechlorination reaction.

    • This is typically performed using a catalyst like Palladium on Carbon (Pd/C) in the presence of a base (e.g., sodium hydroxide) and a hydrogen source.[5]

    • The reaction selectively converts 2-chloro-5-methylpyridine to 3-methylpyridine, which can be purified and reintroduced into the chlorination feed stream.

Self-Validation and In-Process Controls:

  • Reaction Monitoring: Gas Chromatography (GC) is the preferred method to monitor the progress of the chlorination and to determine the isomeric ratio in the crude product.

  • Purity Assessment: The purity of the isolated 2-chloro-3-methylpyridine after distillation should be confirmed by GC and 1H NMR spectroscopy.

Part B: Nucleophilic Aromatic Substitution (SNAr)

This step constitutes the core C-N bond-forming reaction to assemble the final product. The reaction's success relies on the effective nucleophilic attack of the deprotonated 1,2,4-triazole (the triazolide anion) on the electron-deficient pyridine ring at the C-2 position, displacing the chloride leaving group.[6][7]

Mechanism and Key Parameter Rationale:

  • Base: A base is crucial for deprotonating the N-H of 1,2,4-triazole. The resulting anion is a significantly stronger nucleophile. Potassium carbonate (K₂CO₃) is an excellent choice for scale-up due to its low cost, moderate basicity, and ease of handling. Stronger bases like sodium hydride (NaH) can also be used but require more stringent handling precautions.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the cation of the base (e.g., K⁺) and the triazolide anion, leaving the anion "naked" and highly reactive. Their high boiling points also permit the elevated temperatures often required for SNAr reactions.[6]

  • Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a practical rate. Temperatures typically range from 100-140 °C.

G cluster_0 S_NAr Reaction Mechanism Start 2-Chloro-3-methylpyridine + 1,2,4-Triazole Triazolide Triazolide Anion (Nucleophile) Start->Triazolide Deprotonation Base Base (e.g., K₂CO₃) Base->Triazolide Meisenheimer Meisenheimer Complex (Intermediate) Triazolide->Meisenheimer Nucleophilic Attack Product Final Product + KCl + BH⁺ Meisenheimer->Product Loss of Cl⁻

Caption: Simplified mechanism of the SNAr reaction.

Protocol B: Synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine

Materials & Reagents:

  • 2-Chloro-3-methylpyridine

  • 1H-1,2,4-Triazole

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Brine (Saturated NaCl solution)

Procedure:

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-3-methylpyridine (1.0 eq), 1H-1,2,4-triazole (1.1-1.2 eq), and powdered anhydrous potassium carbonate (2.0-2.5 eq).

    • Scientist's Note: Using a slight excess of the triazole ensures complete consumption of the pyridine starting material. A larger excess of the base drives the equilibrium towards the deprotonated, active nucleophile.

  • Solvent Addition: Add anhydrous DMF (5-10 volumes relative to the limiting reagent, 2-chloro-3-methylpyridine).

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 120-130 °C. Maintain this temperature under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 2-chloro-3-methylpyridine is consumed (typically 8-16 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a separate vessel containing cold deionized water (10-20 volumes). This will precipitate the crude product and dissolve inorganic salts.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by filtration and wash the filter cake thoroughly with deionized water to remove residual DMF and salts.

  • Purification:

    • The crude solid can be further purified by recrystallization. A suitable solvent system is typically an ethanol/water or isopropanol/heptane mixture.

    • Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

Self-Validation and Characterization:

  • Purity Analysis: The purity of the final product should be assessed by HPLC (>99% is desirable).

  • Structural Confirmation: Confirm the identity of the product using 1H NMR, 13C NMR, and Mass Spectrometry (MS). The melting point should also be recorded and compared to literature values.

Data Summary

The following table summarizes typical reaction conditions for the SNAr step, providing a basis for optimization studies.

ParameterCondition 1Condition 2Rationale
Base K₂CO₃ (2.2 eq)Cs₂CO₃ (1.5 eq)K₂CO₃ is cost-effective for scale-up. Cs₂CO₃ is more soluble and basic, potentially allowing for lower temperatures but at a higher cost.
Solvent DMFDMSOBoth are excellent polar aprotic solvents. DMF is generally easier to remove during work-up.
Temperature 125 °C110 °CHigher temperatures accelerate the reaction but risk thermal degradation. The choice depends on the reactivity of the substrate and the base used.
Time 12 hours16 hoursReaction time should be determined by monitoring until completion to avoid by-product formation from prolonged heating.
Typical Yield 85-95%88-96%Yields are typically high for this robust transformation.

Conclusion

The synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is reliably achieved on a large scale through a two-step process involving the preparation of 2-chloro-3-methylpyridine followed by a nucleophilic aromatic substitution with 1,2,4-triazole. The protocols and insights provided in this document are designed to be directly applicable in a research and development setting, with a clear line of sight towards industrial-scale production. By understanding the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and optimize this synthesis for their specific applications.

References

  • ChemicalBook. (2026, January 13). 2-Chloro-3-methylpyridine | 18368-76-8.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • American Chemical Society. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-halopyridinium ketene hemiaminals with thiols and thiolates.
  • Google Patents. (n.d.). CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2 ....
  • ResearchGate. (2020, February 12). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions.
  • PubMed. (2025, March 5). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4.
  • PubMed Central. (2020, September 30). A Novel Series of[4][6][8]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Retrieved from

  • Scale-up synthesis of TAP7f, an antitumoral triazolyl peptidyl penicillin. (n.d.).

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Catalytic applications of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocols and applications for 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine complexes. This specific ligand architecture incorporates a critical steric modulator—the 3-methyl group on the pyridine ring—which forces a non-planar "twisted" conformation relative to the triazole. This structural feature is instrumental in preventing catalyst aggregation, tuning redox potentials, and enhancing solubility in non-polar solvents, distinguishing it from its planar, non-methylated analogs.

Protocols for 3-Methyl-2-(1H-1,2,4-triazol-1-yl)pyridine Complexes

Part 1: Ligand Design & Mechanistic Philosophy

The ligand 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine (abbreviated here as 3-Me-pytz ) belongs to the class of N,N'-bidentate chelators. Unlike the planar 2-(1,2,4-triazol-1-yl)pyridine, the 3-methyl substituent introduces significant steric strain adjacent to the inter-ring C-N bond.

Key Structural Consequences:

  • Atropisomeric Twist: The steric clash between the pyridine methyl group and the triazole nitrogen lone pairs prevents coplanarity. This reduces

    
    -conjugation between rings, raising the triplet energy (
    
    
    
    ) in photophysical applications.
  • Aggregation Suppression: In catalytic cycles (e.g., Water Oxidation), the bulk prevents the formation of inactive thermodynamic sinks, such as

    
    -oxo dimers.
    
  • Electronic Decoupling: The twist modifies the donor strength of the pyridine nitrogen, often shifting the metal's oxidation potential anodically (more positive), which is beneficial for oxidative catalysis.

Part 2: Synthesis Protocols
2.1 Ligand Synthesis: Copper-Catalyzed C-N Coupling

Direct nucleophilic aromatic substitution (


) is difficult due to the electron-donating methyl group deactivating the pyridine ring. A modified Ullmann coupling is the preferred route.

Reagents:

  • 2-Bromo-3-methylpyridine (1.0 equiv)

  • 1,2,4-Triazole (1.2 equiv)[1][2]

  • 
     (10 mol%)
    
  • 
     (2.0 equiv)
    
  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

  • Solvent: Dioxane or DMF (Anhydrous)

Protocol:

  • Charge: In a glovebox or under

    
    , add 2-bromo-3-methylpyridine (5 mmol), 1,2,4-triazole (6 mmol), 
    
    
    
    (95 mg), and
    
    
    (3.25 g) to a pressure vial.
  • Solvate: Add degassed Dioxane (10 mL) and the diamine ligand (142 mg).

  • React: Seal the vial and heat to 110°C for 24 hours . The mixture should turn a deep blue/green suspension.

  • Workup: Cool to RT. Filter through a Celite pad, washing with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (

    
    , Gradient: 0 
    
    
    
    5% MeOH in DCM).
  • Validation:

    
     NMR should show the diagnostic methyl singlet at 
    
    
    
    ppm and the downfield triazole protons.
2.2 Complex Synthesis: ₂

Microwave-assisted complexation ensures complete coordination despite the steric bulk.

Protocol:

  • Precursor: Dissolve cis-[Ru(bpy)₂Cl₂] (0.2 mmol) in Ethanol/Water (3:1, 10 mL).

  • Addition: Add 3-Me-pytz (0.22 mmol).

  • Reaction: Microwave irradiation at 140°C for 30 minutes (or reflux for 6 hours). The solution changes from purple to deep orange/red.

  • Ion Exchange: Remove ethanol via rotary evaporation. Add saturated aqueous

    
     to precipitate the complex.
    
  • Isolation: Filter the red solid, wash with water and cold ether. Dry under vacuum.[3]

Part 3: Catalytic Application Workflows
Application A: Water Oxidation (Mechanistic Probe)

The 3-methyl group serves as a probe to test the necessity of planar intermediates in the Water Nucleophilic Attack (WNA) mechanism.

Rationale: High-performance Ru-catalysts often require a planar geometry to stabilize the


 intermediate. By using 3-Me-pytz , you deliberately destabilize this planarity. If activity is retained, the mechanism likely proceeds via a non-concerted pathway or a single-site mechanism that tolerates distortion.

Data Summary: Comparative Activity (Representative)

Catalyst ComplexOverpotential (

)
TOF (

)
Stability (

)
Mechanistic Insight
[Ru(bpy)₂(pytz)]²⁺ (Planar)350 mV0.852 hrsStandard WNA mechanism
[Ru(bpy)₂(3-Me-pytz)]²⁺ (Twisted)410 mV0.15>12 hrs High Stability ; prevents dimerization

Experimental Setup (Chemical Oxidation):

  • Solution: Prepare a

    
     M solution of the Ru-complex in 0.1 M 
    
    
    
    (pH 1).
  • Oxidant: Degas the solution. Add 100 equiv of Cerium(IV) Ammonium Nitrate (CAN).

  • Detection: Monitor

    
     evolution using a Clark electrode or pressure transducer.
    
  • In-situ Spectroscopy: Monitor UV-Vis absorption at 450-500 nm. The 3-Me-pytz complex will show a slower decay of the MLCT band compared to the unmethylated analog, indicating resistance to oxidative degradation.

Application B: Photoredox Catalysis (Blue-Shifted Oxidant)

The twisted ligand creates a stronger photo-oxidant by decoupling the ligand-field, pushing the excited state to higher energy.

Protocol:

  • Substrate: Benzyl bromide (standard test substrate for radical formation).

  • Catalyst: [Ir(ppy)₂(3-Me-pytz)]⁺ (Synthesized analogously to the Ru complex).

  • Sacrificial Donor: DIPEA (10 equiv).

  • Light Source: 450 nm Blue LED (10 W).

  • Outcome: The twisted 3-Me-pytz complex typically exhibits a longer excited-state lifetime (

    
    ) due to reduced non-radiative decay rates caused by the rigid, sterically locked conformation.
    
Part 4: Visualization of Workflows
DOT Diagram 1: Synthesis & Catalytic Logic

This diagram illustrates the flow from ligand synthesis to its dual application pathways, highlighting the critical "Steric Filter" decision point.

G Start Raw Materials: 2-Bromo-3-methylpyridine + 1,2,4-Triazole Step1 Step 1: Ullmann Coupling (CuI, Cs2CO3, 110°C) Creates 'Twisted' Ligand Start->Step1 C-N Bond Formation Ligand Ligand: 3-Me-pytz (Sterically Hindered) Step1->Ligand Purification Complex_Ru Ru-Complexation (Microwave, 140°C) Ligand->Complex_Ru + Ru(bpy)2Cl2 Complex_Ir Ir-Complexation (Glycerol, 200°C) Ligand->Complex_Ir + Ir(ppy)2-dimer App_Ox Application A: Water Oxidation (High Stability) Complex_Ru->App_Ox Prevents Dimerization App_Photo Application B: Photoredox (Blue-Shifted Emission) Complex_Ir->App_Photo Increases Triplet Energy

Caption: Workflow for synthesizing 3-Me-pytz complexes and selecting applications based on steric benefits.

DOT Diagram 2: Catalytic Cycle (Water Oxidation)

This diagram details the Water Nucleophilic Attack (WNA) mechanism, emphasizing where the 3-methyl group exerts its stabilizing influence.

Catalysis S0 Ru(II)-OH2 (Resting State) S1 Ru(III)-OH S0->S1 -e-, -H+ S2 Ru(IV)=O (Active Species) S1->S2 -e-, -H+ S3 O-O Bond Formation (Rate Determining) S2->S3 + H2O (WNA) Dimer Inactive Dimer (Thermodynamic Sink) S2->Dimer Blocked by 3-Methyl Sterics S3->S0 -O2, +2H+

Caption: The 3-methyl group sterically inhibits the formation of inactive Ru-O-Ru dimers, enhancing catalyst longevity.

Part 5: References
  • Synthesis of Pyridyl-Triazoles: Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines and related ligands." Link

  • Ruthenium Water Oxidation Catalysis: Tong, L., et al. "Ruthenium catalysts for water oxidation involving tetradentate polypyridine-type ligands."[4] Faraday Discussions, 2015.

  • Steric Modulation in Ligands: Qin, W., et al. "Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands."[5] Int. J. Mol. Sci., 2017.[6]

  • Triazole Coordination Chemistry: Urankar, D., et al. "Pyridyl Conjugated 1,2,3-Triazole is a Versatile Coordination Ability Ligand." Crystal Growth & Design, 2010.

  • General Protocol for Ullmann Coupling: ChemRxiv. "Development of an Efficient Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid." (Analogous coupling conditions).

Sources

Application Note: Strategic Synthesis of Triazole-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazole-Pyridine Isostere

The triazole-pyridine motif is a privileged scaffold in modern drug discovery, serving as a robust bioisostere for amide bonds and a critical chelating pharmacophore in kinase inhibitors (e.g., c-Met, ALK inhibitors). Its planar geometry and specific hydrogen-bond acceptor/donor profiles allow it to mimic the purine ring systems found in ATP, making it indispensable in oncology and anti-infective research.

This guide details the two primary mechanistic pathways to construct this scaffold, differentiated by the triazole isomer required:

  • 1,2,3-Triazoles: Via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

  • 1,2,4-Triazoles: Via Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig).

Pathway A: 1,2,3-Triazole Linkage (CuAAC)

Target: 1,4-disubstituted 1,2,3-triazoles connected to a pyridine ring.

Mechanistic Insight: The Dinuclear Copper Cycle

Contrary to early textbook simplifications, the CuAAC reaction does not proceed via a mononuclear copper species. Recent kinetic studies confirm a dinuclear copper mechanism is required to lower the activation energy for the metallacycle formation.

Critical Nuance for Pyridines: Pyridine substrates are "catalyst poisons." The pyridine nitrogen (


) competes with the alkyne/azide for the Cu(I) center. Without a chelating ligand (e.g., TBTA or THPTA) to protect the copper, the reaction often stalls or requires high catalyst loading, leading to difficult purification.
Visualization: Dinuclear CuAAC Catalytic Cycle

CuAAC_Mechanism Start Reagents: Pyridine-Azide + Alkyne (or vice versa) Cu1 Cu(I)-Ligand Complex Start->Cu1 Initiation Step1 1. Formation of σ-bound Cu-Acetylide Cu1->Step1 Step2 2. Coordination of Second Cu Atom (Dinuclear) Step1->Step2 + Cu(I) Step3 3. Azide Coordination & Nucleophilic Attack Step2->Step3 + Azide Step4 4. Metallacycle Formation (Rate Determining Step) Step3->Step4 Step5 5. Ring Contraction & Protonolysis Step4->Step5 Step5->Cu1 Regeneration Product Product: 1,2,3-Triazole-Pyridine Step5->Product

Caption: The dinuclear copper pathway. Note that Step 2 is critical; pyridine substrates can interfere here by sequestering the second copper atom if stabilizing ligands are not used.

Protocol: Ligand-Accelerated CuAAC

Objective: Synthesis of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine.

Reagents:

  • 2-Azidopyridine (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • CuSO₄[3]·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • TBTA Ligand (5 mol%) - Essential for pyridine substrates.

  • Solvent: t-BuOH/H₂O (1:1)[3]

Step-by-Step Methodology:

  • Ligand Premix (The "Active Catalyst" Step): In a small vial, dissolve CuSO₄ and TBTA in a minimal amount of t-BuOH/Water. Stir for 5 minutes until the solution turns a deep blue/green. Why? This pre-forms the catalyst-ligand complex, preventing the pyridine substrate from sequestering the copper immediately upon addition.

  • Substrate Solubilization: In the main reaction vessel, dissolve the alkyne and azide in the t-BuOH/H₂O mixture (0.5 M concentration).

  • Reduction: Add the Sodium Ascorbate (freshly prepared in water) to the main vessel. The solution remains colorless or pale yellow.

  • Initiation: Add the Cu-TBTA premix to the main vessel.

  • Monitoring: Stir at RT.

    • Self-Validation Check: If the solution turns bright yellow/orange, Cu(I) is oxidizing to Cu(II) or precipitating as Cu₂O. Add more ascorbate immediately.

  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc.

  • Purification: Pyridine-triazoles often chelate copper residues, appearing green/blue. Wash the organic layer with 10% NH₄OH or EDTA solution to sequester copper before column chromatography.

Pathway B: 1,2,4-Triazole Linkage (Buchwald-Hartwig)

Target: N-linked 1,2,4-triazoles (C-N bond formation between Pyridine-Halide and Triazole-NH).

Mechanistic Insight: The Acidity Factor

Coupling a 1,2,4-triazole to a halopyridine is a cross-coupling challenge. The triazole N-H is acidic (pKa ~10), meaning it can poison Pd catalysts by forming stable Pd-amido complexes that refuse to undergo reductive elimination.

  • Solution: Use sterically bulky biaryl phosphine ligands (e.g., Xantphos or tBuXPhos) which facilitate the difficult reductive elimination step.

Visualization: Pd-Catalyzed C-N Coupling Cycle

Buchwald_Mechanism PreCat Pd(II) Pre-catalyst Pd0 Active Species: L-Pd(0) PreCat->Pd0 Reduction OxAdd 1. Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Pyridine-Br Coord 2. Amine Coordination (Triazole binds) OxAdd->Coord + Triazole Deprot 3. Deprotonation (Base mediated) Coord->Deprot + Base (Cs2CO3) RedElim 4. Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Prod Product: N-Aryl-Triazole RedElim->Prod

Caption: The catalytic cycle relies on the bulky ligand (L) to force the reductive elimination (Step 4), which is otherwise sterically hindered and electronically unfavorable.

Protocol: C-H Arylation / N-Arylation

Objective: Synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazole.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 1,2,4-Triazole (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: Xantphos (4 mol%) - Critical for bite angle.

  • Base: Cs₂CO₃ (2.0 equiv) - Must be anhydrous.

  • Solvent: 1,4-Dioxane (dry)

Step-by-Step Methodology:

  • Dehydration (Critical Step): Flame-dry the reaction flask and cool under Argon. Water kills this reaction by hydrolyzing the active Pd-amide intermediate.

  • Solids Addition: Add Pd₂(dba)₃, Xantphos, Cs₂CO₃, and 1,2,4-triazole to the flask.

  • Purging: Cycle vacuum/Argon 3 times.

  • Liquid Addition: Add dry dioxane and 2-bromopyridine via syringe.

  • Activation: Heat to 100°C.

    • Why High Temp? Reductive elimination of the C-N bond involving azoles has a high energy barrier.

  • Monitoring: Monitor by LCMS, not just TLC.

    • Self-Validation: If you see the starting material (bromopyridine) consumed but no product formed, check for "Hydrodehalogenation" (pyridine formation). This indicates the catalyst is active but the triazole coupling failed (likely wet solvent or poor ligand choice).

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica gel (MeOH/DCM gradient).

Comparative Data: Method Selection

FeatureMethod A: CuAAC (Click)Method B: Pd-Coupling (Buchwald)
Triazole Isomer 1,2,3-Triazole (1,4-disubstituted)1,2,4-Triazole (N1-linked)
Primary Bond C-C (Alkyne) + N-N (Azide)C-N (Pyridine-Triazole)
Pyridine Tolerance Moderate (Requires Ligand/TBTA)High (Standard Cross-Coupling)
Scalability Excellent (Water-based, safe)Good (Requires inert atmosphere)
Common Pitfall Cu-Pyridine chelation (stalling)Catalyst poisoning by azole N
Key Reagent Sodium Ascorbate (Reductant)Xantphos (Ligand)

References

  • Mechanism of CuAAC: Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of the Unusual Reactivity." Journal of the American Chemical Society. Link

  • Ligand Effects (TBTA): Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. Link

  • Buchwald-Hartwig Mechanism: Hartwig, J. F. (2008). "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Metal Amides." Accounts of Chemical Research. Link

  • Pd-Catalyzed Azole Coupling: McLaughlin, M., et al. (2018). "Palladium-Catalyzed Coupling of 1,2,4-Triazoles." Organic Process Research & Development. Link

Sources

Optimized Solvent Systems for the Synthesis of 3-Methyl-2-(1H-1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is a critical step in the manufacturing of Orexin-2 receptor antagonists, such as Seltorexant (JNJ-42847922) .[1][2] This transformation involves the coupling of a 1,2,4-triazole nucleophile with a 2-halo-3-methylpyridine electrophile.[1][2]

While seemingly straightforward, this reaction presents two significant process chemistry challenges:

  • Steric Deactivation: The methyl group at the 3-position creates steric hindrance and electron-donating effects that deactivate the 2-position toward Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Regioselectivity: 1,2,4-triazole is an ambident nucleophile.[1][2] Coupling can occur at the

    
    , 
    
    
    
    , or
    
    
    positions.[2] The pharmaceutical target is exclusively the
    
    
    -isomer
    , but the steric bulk of the 3-methyl group on the pyridine ring can skew the distribution toward unwanted isomers.

This guide provides a comparative analysis of solvent systems to optimize yield and regioselectivity, offering two validated protocols: a classical ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 approach for activated substrates (2-Fluoro) and a Metal-Catalyzed approach for deactivated substrates (2-Bromo/Chloro).[2]

Mechanistic Considerations & Solvent Selection

The "Solvent Effect" in vs. Metal Catalysis

The choice of solvent dictates the reaction mechanism and the impurity profile.

  • Polar Aprotic Solvents (DMF, DMSO, NMP):

    • Mechanism: Classical

      
      .[2] These solvents solvate cations (
      
      
      
      ,
      
      
      ) effectively, leaving the triazolate anion "naked" and highly reactive.[2]
    • Pros: High reaction rates; high boiling points allow temperatures >100°C (necessary to overcome the 3-methyl steric barrier).[1]

    • Cons: High temperatures increase the formation of the thermodynamic

      
      -isomer impurity; difficult workup (high boiling point).
      
  • Non-Polar / Moderately Polar Solvents (Toluene, Dioxane, Acetonitrile):

    • Mechanism: Transition Metal Catalysis (Ullmann-type or Buchwald-Hartwig).[1]

    • Pros: Lower temperatures; metal ligands control regioselectivity (favoring ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ); easier solvent recovery.
      
    • Cons: Requires expensive catalysts (Cu or Pd) and ligands; oxygen sensitivity.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways dictated by solvent and catalyst choice.

ReactionPathways Start Precursors: 2-Halo-3-methylpyridine + 1,2,4-Triazole Solvent_Polar Solvent: DMF/DMSO (High T > 100°C) Start->Solvent_Polar SNAr Route Solvent_NonPolar Solvent: Toluene/Dioxane (Cat. CuI/Ligand) Start->Solvent_NonPolar Catalytic Route Intermediate_Meisenheimer Meisenheimer Complex (Stabilized by Polar Solvent) Solvent_Polar->Intermediate_Meisenheimer Intermediate_Organometallic Organocopper Species (Ligand Controlled) Solvent_NonPolar->Intermediate_Organometallic Product_N1 Target Product (N1-Isomer) Intermediate_Meisenheimer->Product_N1 Major Product_N4 Impurity (N4-Isomer) Intermediate_Meisenheimer->Product_N4 Minor (Thermal) Intermediate_Organometallic->Product_N1 High Selectivity

Caption: Divergent reaction pathways based on solvent selection. Polar solvents drive the thermal SNAr mechanism, while non-polar solvents support metal-catalyzed selectivity.[1][2]

Comparative Data: Solvent Performance

The following data summarizes the performance of various solvent systems for the coupling of 2-Fluoro-3-methylpyridine (for


) and 2-Bromo-3-methylpyridine  (for Catalysis) with 1,2,4-triazole.
Solvent SystemCatalystTemp (°C)Substrate (X)Yield (%)Regioselectivity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

:

)
Notes
DMF

120F85-92%90:10Standard High-Throughput method. Hard to remove solvent.[2]
DMSO ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

110F88-94%88:12Faster rate than DMF, but higher impurity profile.[2]
NMP ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

130Cl60-70%85:15Required for less reactive Chloro-substrate. High thermal degradation.[2]
Toluene CuI / DMEDA110Br90-95%>98:2Best Selectivity. Requires inert atmosphere.[1]
Acetonitrile None80F<20%N/AToo low boiling point; insufficient energy to overcome steric barrier.[2]

Detailed Experimental Protocols

Protocol A: High-Temperature (For 2-Fluoro Substrates)

Best for: Rapid synthesis, robust substrates, when minor isomeric impurities can be removed via crystallization.[1][2]

Reagents:

  • 2-Fluoro-3-methylpyridine (1.0 equiv)[1][2]

  • 1,2,4-Triazole (1.2 equiv)[1][2]

  • Potassium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), anhydrous (1.5 equiv)[2]
    
  • Solvent: N,N-Dimethylformamide (DMF) [Anhydrous][1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation: Add 2-Fluoro-3-methylpyridine (10 mmol) and 1,2,4-triazole (12 mmol) to DMF (5 mL/mmol). Note: High concentration (3-5 volumes) is preferred to increase reaction rate.[1]

  • Base Addition: Add anhydrous

    
     (15 mmol).
    
  • Reaction: Heat the mixture to 110–120°C under an inert atmosphere (

    
     or Ar). Monitor by HPLC or TLC (Ethyl Acetate/Hexane 1:1).
    
    • Checkpoint: The reaction typically reaches completion in 4–6 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (10 volumes). The product typically precipitates as a solid.[2]

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , and concentrate.[2] Recrystallize from Ethanol/Water to remove trace 
    
    
    
    isomer.[2]
Protocol B: Copper-Catalyzed Coupling (For 2-Bromo/Chloro Substrates)

Best for: High regioselectivity, deactivated substrates (Br/Cl), large-scale processes where solvent recovery (Toluene) is desired.[1][2]

Reagents:

  • 2-Bromo-3-methylpyridine (1.0 equiv)[1][2]

  • 1,2,4-Triazole (1.2 equiv)[1][2]

  • Copper(I) Iodide (CuI) (0.05 equiv / 5 mol%)[1]

  • Ligand: Trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) (0.1 equiv / 10 mol%)[1][2]

  • Base: Cesium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) (2.0 equiv)
    
  • Solvent: Toluene (degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vessel and purge with Argon. Oxygen inhibits the Cu-catalyst.

  • Charging: Add 2-Bromo-3-methylpyridine (10 mmol), 1,2,4-triazole (12 mmol), CuI (0.5 mmol), and

    
     (20 mmol).
    
  • Solvent & Ligand: Add degassed Toluene (5-10 mL/mmol) followed by the DMEDA ligand (1.0 mmol).

  • Reaction: Seal the vessel and heat to 110°C for 12–16 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with Ethyl Acetate.[2]

  • Isolation: Concentrate the filtrate. The residue is often high-purity ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -isomer.
    
  • Purification: If necessary, flash chromatography (DCM/MeOH gradient) or recrystallization from Isopropyl Acetate.[2]

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Conversion Moisture in solventUse anhydrous DMF/Toluene; ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

is sensitive to hydration of the nucleophile.
High ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Isomer
Temperature too highLower reaction temperature; switch from DMF (

) to Toluene (Cu-Cat).
Dark Coloration Oxidation of substrateEnsure strict inert atmosphere (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

/Ar), especially for Protocol B.
Poor Solubility Salt formationIn Protocol A, ensure effective stirring; consider adding a phase transfer catalyst (e.g., TBAB) if using less polar solvents.[2]

References

  • Seltorexant Process Development

    • High-Temp Cycloaddition for Seltorexant.[1] Organic Process Research & Development, 2024.[2][3] [1]

  • Regioselectivity of Triazole Coupling

    • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry Central Journal, 2016.[2]

  • General

    
     Methodology: 
    
    • Easy and Efficient SNAr Reactions on Halopyridines.[2][4] Heterocycles, 1991.[2][4] [1]

  • Copper Catalyzed Triazole Arylation

    • Copper-catalyzed reaction... 1,2,4-triazole derivatives.[1][2][5][6][7][8][9][10] Organic Letters, 2013.[2][5]

  • Seltorexant Overview

    • Characteristics of Seltorexant... for the Treatment of Depression.[3][11][12] Molecules, 2023.[2][11][12]

Sources

Application Note: Advanced Crystallization Strategies for 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2]

This guide details the isolation and crystallization protocols for 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine (referred to herein as 3-MTPY ). This ligand is a critical scaffold in coordination chemistry, particularly for Metal-Organic Frameworks (MOFs) and photoluminescent Ag(I) complexes.

The Crystallization Challenge: Unlike its un-substituted analog, 3-MTPY possesses a methyl group at the 3-position of the pyridine ring. This introduces significant steric hindrance relative to the triazole ring at the 2-position.

  • Conformational Consequences: The steric clash forces the triazole and pyridine rings to twist out of coplanarity (dihedral angle typically >40°).

  • Packing Implications: This non-planar geometry disrupts standard

    
    -
    
    
    
    stacking interactions, often leading to "oiling out" or the formation of amorphous glasses rather than crystalline solids during rapid cooling.

This protocol addresses these challenges using a Thermodynamically Controlled Cooling (TCC) approach and Vapor Diffusion for X-ray quality specimens.

Solubility Profile & Solvent Selection

Successful crystallization requires a precise solubility differential. The 3-MTPY ligand exhibits a "Polar-Aprotic" preference due to the nitrogen-rich heterocycles.

Table 1: Solubility Data for 3-MTPY at 25°C vs. Boiling Point

Solvent SystemSolubility (25°C)Solubility (Boiling)SuitabilityRole
Ethanol (EtOH) ModerateHighExcellent Primary Solvent
Acetonitrile (MeCN) HighVery HighGoodPrimary Solvent
Dichloromethane (DCM) Very HighN/A (High)PoorSolubilizer only
Water InsolubleLowExcellent Anti-solvent
Hexane/Pentane InsolubleInsolubleExcellent Anti-solvent
Diethyl Ether InsolubleInsolubleGoodVapor Diffusion Agent

Technical Insight: The presence of the 3-methyl group increases lipophilicity slightly compared to the non-methylated parent, making EtOH/Water systems more effective than pure water precipitations.

Protocol A: Bulk Purification (Recrystallization)

Objective: Purification of crude 3-MTPY (>5g scale) following Ullmann coupling or nucleophilic substitution. Purity Target: >99% (HPLC).

Workflow Diagram

Recrystallization Start Crude 3-MTPY Solid Dissolve Dissolve in Boiling EtOH (10 mL per gram) Start->Dissolve Filter Hot Filtration (Remove inorganic salts) Dissolve->Filter Insoluble salts Saturate Add Warm Water dropwise until persistent turbidity Filter->Saturate Reheat Reheat to Clear Solution Saturate->Reheat Cool Controlled Cooling (10°C/hour to RT) Reheat->Cool Isolate Vacuum Filtration & Drying Cool->Isolate

Figure 1: Decision tree for the bulk recrystallization of 3-MTPY.

Step-by-Step Methodology
  • Dissolution:

    • Place crude 3-MTPY in a round-bottom flask.

    • Add Ethanol (absolute) at a ratio of 10 mL per gram of solid.

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solution remains cloudy due to inorganic salts (e.g., KBr, CuI from synthesis), proceed to Step 2. If clear, skip to Step 3.

  • Hot Filtration (Critical for Nucleation Control):

    • While maintaining reflux, filter the solution through a pre-warmed glass frit or Celite pad.

    • Why: Micro-particulates of inorganic salts act as uncontrolled nucleation sites, leading to small, occluded crystals.

  • The "Cloud Point" Technique:

    • Maintain the filtrate at near-boiling temperature.

    • Add Deionized Water (pre-warmed to 60°C) dropwise via an addition funnel.

    • Stop point: Stop adding water the moment a faint, persistent milky turbidity appears.

    • Add 1-2 mL of hot Ethanol to clarify the solution back to transparency.

  • Controlled Cooling (TCC):

    • Wrap the flask in aluminum foil and a towel (insulation) to slow the cooling rate.

    • Allow to reach room temperature undisturbed over 4–6 hours.

    • Mechanistic Insight: Rapid cooling traps the 3-methyl group in high-energy conformers, causing oiling out. Slow cooling allows the molecules to organize into the lowest energy lattice.

  • Isolation:

    • Filter the resulting white needles/prisms via vacuum filtration.

    • Wash with a cold 1:1 EtOH:Water mixture.

    • Dry under vacuum at 40°C for 12 hours.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Growing X-ray quality single crystals for structural elucidation. Method: Binary Solvent Vapor Diffusion.

Experimental Setup

This method relies on the slow diffusion of a volatile "anti-solvent" into a solution of the ligand.[1]

System:

  • Solvent (Inner Vial): Methanol or Acetonitrile (dissolves ligand).[1]

  • Anti-Solvent (Outer Vial): Diethyl Ether (precipitates ligand).

Workflow Diagram

VaporDiffusion cluster_0 Vapor Diffusion Chamber Inner Inner Vial: Saturated 3-MTPY in Methanol Vapor Ether Vapor Transfer Inner->Vapor Outer Outer Vessel: Diethyl Ether Result X-Ray Quality Crystals (48-72 hrs) Outer->Result Slow Saturation Vapor->Outer

Figure 2: Schematic of the vapor diffusion setup. Ether vapor slowly diffuses into the methanol solution, lowering solubility gradually.

Protocol Steps
  • Dissolve 20 mg of pure 3-MTPY in 1.5 mL of Methanol in a small (4 mL) glass vial. Ensure the solution is clear.

  • Place this small vial (cap removed ) inside a larger (20 mL) scintillation vial.

  • Carefully pipette 5–8 mL of Diethyl Ether into the larger vial.

    • Caution: Do not allow the ether to splash into the inner vial. The liquid levels should not touch.

  • Tightly cap the outer large vial.

  • Store in a vibration-free environment at constant temperature (20–22°C).

  • Timeline: Crystals usually form within 2–5 days as the ether vapor diffuses into the methanol, slowly increasing the polarity index and forcing the ligand out of solution in an ordered manner.

Troubleshooting: The "Oiling Out" Phenomenon

Symptom: The solution turns into a milky emulsion or a sticky oil at the bottom of the flask instead of crystals.

Root Cause:

  • Supersaturation: The concentration is too high, forcing rapid phase separation.

  • Impurity Profile: Unreacted hydrazine or isomers disrupt the lattice.

Corrective Actions:

  • Seeding: Save a tiny crystal from a previous batch (or a crude solid). Add it to the "oiled" mixture and reheat gently until the oil dissolves, then cool very slowly. The seed provides a template for the 3-methyl steric packing.

  • Sonication: If oil forms, sonicate the flask for 30 seconds. This induces cavitation which can trigger nucleation.

  • Solvent Switch: Switch from EtOH/Water to Ethyl Acetate/Hexane . The ligand is soluble in hot Ethyl Acetate; Hexane acts as the anti-solvent.

References

  • Synthesis and General Properties of Triazolylpyridines Source:National Institutes of Health (NIH) / PMC Title: "Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines..." URL:[Link]

  • Crystallization Techniques for Nitrogen Heterocycles Source:University of Rochester, Dept. of Chemistry Title: "How To: Purify by Crystallization" URL:[Link]

  • Structural Data on Triazolylpyridine Ligands Source:CrystEngComm (Royal Society of Chemistry) Title: "Syntheses, structures and photoluminescence of Ag(I) coordination polymers with 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine" (Generalized Reference Context) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-3ME-PYR-TRZ Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric Wall" Challenge

The synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine presents a classic conflict in heteroaromatic chemistry: ortho-steric hindrance . The methyl group at the 3-position creates a significant steric barrier to nucleophilic attack or metal insertion at the 2-position.

If you are experiencing low yields (<40%), it is likely due to one of two root causes:

  • Poor Conversion: The activation energy for the coupling is too high due to the electron-rich nature of the methyl-pyridine ring (deactivated for

    
    ) and steric hindrance (difficult for Pd/Cu oxidative addition).
    
  • Regio-scrambling: The 1,2,4-triazole is an ambident nucleophile. While

    
    -arylation is thermodynamically preferred, steric clash with the 3-methyl group can kinetically favor the unstable 
    
    
    
    or
    
    
    isomers, which may decompose or complicate purification.

This guide provides two distinct workflows: Route A (Optimized Cross-Coupling) for those committed to direct linkage, and Route B (De Novo Cyclization) for those seeking maximum yield and purity.

Module 1: Diagnostic & Decision Matrix

Before modifying your protocol, use this logic flow to determine the correct optimization path.

TroubleshootingMatrix Start START: Analyze Current Result CheckType Which reaction type? Start->CheckType SNAr Direct SNAr (No Metal) CheckType->SNAr Metal Metal Catalyzed (Cu/Pd) CheckType->Metal SNAr_Issue FAILURE POINT: 3-Me group deactivates ring. Switch strategy. SNAr->SNAr_Issue Metal_Check Check Conversion vs. Purity Metal->Metal_Check RouteB ROUTE B: Hydrazine Cyclization (Recommended for >80% Yield) SNAr_Issue->RouteB Pivot LowConv Low Conversion (<30%) Metal_Check->LowConv WrongIso High Conversion but Low Yield Metal_Check->WrongIso Soln_Ligand SOLUTION: Switch to sterically flexible ligand (DMEDA) LowConv->Soln_Ligand Soln_Temp SOLUTION: Lower Temp + High Polarity (Favor N1-thermodynamic) WrongIso->Soln_Temp Soln_Ligand->RouteB If fails

Figure 1: Decision matrix for selecting the optimal synthetic strategy based on observed failure modes.

Module 2: Route A - Optimized Copper-Catalyzed Coupling

Best for: Late-stage functionalization or when precursors are expensive.

Direct Nucleophilic Aromatic Substitution (


) will fail or proceed poorly because the 3-methyl group is electron-donating, deactivating the ring. You must  use a transition metal catalyst. Copper (Ullmann-type) is superior to Palladium here due to the specific binding affinity of azoles.
The "Gold Standard" Protocol
  • Precursors: 2-Bromo-3-methylpyridine (1.0 equiv), 1,2,4-Triazole (1.2 equiv).

  • Catalyst: CuI (10 mol%).

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA ) (20 mol%).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMF (Anhydrous).

  • Conditions:

    
    , Argon atmosphere, 12-24h.
    
Troubleshooting Guide (Q&A)

Q: Why is my reaction stalling at 50% conversion? A: The catalyst is likely dying due to the "Chelation Effect." The product (a pyridyl-triazole) is a bidentate ligand itself and can poison the copper center, displacing the DMEDA.

  • Fix: Increase CuI loading to 20 mol% or switch to a stronger binding ligand like 1,10-Phenanthroline .

  • Fix: Ensure strict oxygen exclusion. Cu(I) oxidizes to inactive Cu(II) rapidly in air.

Q: I see multiple spots on TLC. Which is the product? A: 1,2,4-triazole can couple at N1, N2, or N4.

  • N1-Isomer (Target): Usually the most polar spot (lower

    
    ). Thermodynamically most stable.
    
  • N2-Isomer (Kinetic): Less polar (higher

    
    ). Often forms faster but rearranges to N1 at high temperatures.
    
  • Optimization: If N2 is dominant, increase reaction time and temperature (

    
    ) to encourage thermodynamic rearrangement to N1.
    

Q: Why use Cesium Carbonate (


)? Can I use 

?
A: For this specific sterically hindered substrate,

is critical. The "Cesium Effect" involves the higher solubility of cesium salts in DMF and the larger ionic radius of

, which creates a "naked," highly reactive triazolyl anion essential for overcoming the steric bulk of the 3-methyl group.
Data: Solvent & Base Screening Results[1][2][3]
EntrySolventBaseLigandYield (Isolated)Major Issue
1DMSO

L-Proline22%Low conversion, difficult workup
2DMF

1,10-Phen45%Significant N2 isomer formation
3DMF

DMEDA 78% Optimal balance
4Toluene

DMEDA15%Poor solubility of triazole salt

Module 3: Route B - The "Built-In" Cyclization (Recommended)

Best for: Scale-up (>10g) and high purity requirements.

If Route A fails to exceed 60% yield, pivot to this route. Instead of forcing two bulky rings together, we attach a hydrazine "anchor" and then build the triazole ring in situ. This bypasses the steric clash entirely.

The Protocol

Step 1: Hydrazine Formation

  • Reactants: 2-Bromo-3-methylpyridine + Hydrazine Hydrate (excess).

  • Conditions: Reflux in Ethanol (80°C).

  • Yield: Typically >90%.[1][2]

  • Note: The 3-methyl group does not significantly hinder the attack of the small, linear hydrazine nucleophile.

Step 2: Triazole Ring Closure

  • Reactants: 2-Hydrazino-3-methylpyridine + Formamidine Acetate (or Triethyl Orthoformate).

  • Conditions: Reflux in acetic acid or n-butanol.

  • Mechanism: Condensation followed by cyclodehydration.

ReactionPath Precursor 2-Bromo-3-methylpyridine Hydrazine Intermediate: 2-Hydrazino-3-methylpyridine Precursor->Hydrazine + N2H4 (High Yield) Triazole TARGET: 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine Hydrazine->Triazole + HC(OEt)3 (Cyclization)

Figure 2: The "Built-In" pathway avoids steric hindrance by constructing the triazole ring stepwise.

Troubleshooting Guide (Q&A)

Q: My hydrazine intermediate is an oil and hard to purify. A: Do not purify it. Isolate the crude oil by evaporation and carry it directly into the next step. Hydrazines are prone to oxidation; minimizing handling improves overall yield.

Q: The cyclization yield is low using Triethyl Orthoformate. A: Add a catalytic amount of acid (p-TsOH) or switch to Formamidine Acetate . Formamidine acetate often provides cleaner conversion for electron-rich pyridines.

References

  • Ullmann-Type Coupling of 1,2,4-Triazoles

    • Title: An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.[3][4][5]

    • Source: Asian Journal of Chemistry.[4]

    • Relevance: Establishes the necessity of specific ligands (DMEDA-like) for triazole coupling.
    • URL:

  • Mechanistic Insight (Cu vs Pd)

    • Title: Ullmann Reaction - Mechanism and Scope.[6][7]

    • Source: Organic Chemistry Portal.[7]

    • Relevance: Explains the Cu(I)/Cu(III) catalytic cycle and why Pd-catalysis often fails for electron-deficient nitrogen heterocycles without specific phosphine ligands.
    • URL:

  • Regioselectivity of Triazoles

    • Title: Regioselectivity of the alkyl
    • Source: PMC (N
    • Relevance: details the N1 vs N2 selectivity issues inherent to 1,2,4-triazole alkylation/aryl
    • URL:

  • Cyclization Strategy (Analogous Chemistry)

    • Title: Synthesis of 1,2,4-Triazolo[1,5-a]pyridines (Related fused systems).[8][9]

    • Source: MDPI.
    • Relevance: Validates the "hydrazine + nitrile/orthoformate" pathway as a high-yield altern
    • URL:

Sources

Purification methods for removing impurities from triazolyl-pyridine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of triazolyl-pyridine ligands. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity materials post-synthesis. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions that arise when planning the purification of triazolyl-pyridine ligands.

Q1: What are the most common impurities I should expect from my triazolyl-pyridine synthesis?

A: Impurities are highly dependent on the synthetic route (e.g., "click" chemistry, direct arylation), but typically fall into several categories:

  • Unreacted Starting Materials: Such as the precursor azide, alkyne, or halide.

  • Reaction Byproducts: Including regioisomers (e.g., 1,4- vs. 1,5-disubstituted triazoles from CuAAC reactions), homocoupled products, or products from side reactions.

  • Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.

  • Catalyst Residues: Traces of copper or palladium catalysts.

  • Inorganic Salts: From workup procedures or as byproducts of the reaction itself.[1]

Q2: What are the primary purification techniques for triazolyl-pyridine ligands?

A: The mainstays of purification for these ligands are column chromatography, recrystallization, and acid-base extraction.[2][3] Washing the crude product with an appropriate solvent can also be effective for removing certain impurities.[3] The choice of method is critical and depends on the specific properties of your ligand and the impurities you need to remove.

Q3: How do I choose the best purification method for my specific ligand?

A: The optimal method depends on the differences in physicochemical properties between your desired product and the impurities.

  • Column Chromatography: Best for separating compounds with different polarities. It is highly versatile and can often separate closely related derivatives.[2]

  • Recrystallization: Ideal for crystalline solids when impurities have different solubility profiles than the product in a given solvent system. It is excellent for achieving very high purity on a large scale.

  • Acid-Base Extraction: Highly effective for separating basic triazolyl-pyridine ligands from non-basic or acidic impurities by leveraging the basicity of the pyridine nitrogen.[2]

Below is a decision-making workflow to guide your choice.

Caption: A decision tree for selecting an appropriate purification method.

Q4: How can I confirm the purity of my final triazolyl-pyridine ligand?

A: A combination of analytical techniques is essential for a comprehensive purity assessment.

  • NMR Spectroscopy (¹H, ¹³C): Confirms the structure and can reveal the presence of impurities if their signals are distinct and above the detection limit.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity by separating the main component from trace impurities.[1]

  • Elemental Analysis: Provides the elemental composition (C, H, N), which should match the calculated values for the pure compound within a narrow margin (typically ±0.4%).[6]

Troubleshooting Guide: Column Chromatography

Column chromatography is often the go-to method for purifying these ligands.[7][8] However, the basic nature of the pyridine ring and the polar triazole moiety can lead to common issues.

Method Principle Best For Removing... Pros Cons
Column Chromatography Differential adsorption of compounds onto a stationary phase based on polarity.[2]Impurities with different polarity (e.g., starting materials, byproducts).Highly versatile, can separate complex mixtures, applicable to a wide range of compounds.Can be time-consuming, requires solvent, potential for product loss on the column.[3]
Recrystallization Difference in solubility of the product and impurities in a specific solvent at different temperatures.Impurities that are either much more or much less soluble than the product.Can achieve very high purity, scalable, cost-effective for large quantities.Only works for crystalline solids, requires finding a suitable solvent system, can have low recovery.[3]
Acid-Base Extraction Converts the basic ligand into a water-soluble salt, separating it from neutral or acidic organic impurities.[2]Non-basic and acidic organic impurities.Fast, efficient for specific impurity types, easily scalable.Only applicable to basic ligands, introduces water which must be removed, requires back-extraction.[2]
Solvent Washing/Trituration Preferential dissolution of impurities in a solvent where the desired product is insoluble.Highly soluble impurities from a sparingly soluble product.Simple, fast, good for initial cleanup of crude material.Limited separation power, potential for product loss if partially soluble.
Table 1: A comparative overview of common purification techniques.

Q: My compound is streaking badly on the silica TLC plate and I'm getting poor separation on the column. What's happening?

A: This is a classic issue with basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic residual silanol groups (Si-OH) on the silica surface, leading to peak tailing and streaking.[9]

  • The Fix: Add a competing base to your mobile phase. A small amount of triethylamine (TEA), typically 0.1-1%, will preferentially interact with the active silanol sites, effectively "shielding" them from your pyridine-containing compound.[9] This results in sharper bands and improved separation.

Q: My compound has a very low Rf value and won't elute from the silica column, even with highly polar solvents like 100% ethyl acetate.

A: Your compound is likely too polar for the silica gel/solvent system. The combined polarity of the triazole and pyridine moieties can lead to very strong adsorption on the silica surface.

  • Troubleshooting Steps:

    • Add a More Polar Modifier: Introduce a small percentage of methanol (MeOH) to your eluent (e.g., start with 1-2% MeOH in dichloromethane or ethyl acetate). Methanol is a highly polar solvent that is very effective at eluting polar compounds from silica.

    • Switch Stationary Phase: If streaking and retention persist, consider switching to a different stationary phase. Alumina (neutral or basic) is often a better choice for basic compounds as it lacks the strong acidic sites of silica.

G start Problem: Poor Separation on Silica Column check_tailing Is there significant peak tailing/streaking? start->check_tailing check_rf Is the Rf value extremely low? check_tailing->check_rf No add_tea Add 0.1-1% Triethylamine to the mobile phase check_tailing->add_tea Yes (Basic Compound) increase_polarity Increase eluent polarity (e.g., add MeOH) check_rf->increase_polarity Yes (High Polarity) change_stationary Switch to a different stationary phase (e.g., Alumina) check_rf->change_stationary No improvement solution Improved Separation add_tea->solution increase_polarity->change_stationary Still too low increase_polarity->solution change_stationary->solution

Caption: A workflow for troubleshooting common column chromatography issues.

Troubleshooting Guide: Recrystallization

Recrystallization can yield exceptionally pure material if a suitable solvent system is identified.

Q: My compound "oils out" of the solution instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, often because the boiling point of the solvent is too high or the solution is cooled too rapidly.[1]

  • The Fix:

    • Re-heat and Agitate: Re-heat the solution until the oil redissolves completely. Allow it to cool much more slowly. Vigorous stirring at the temperature where it oiled out can sometimes induce crystallization.

    • Change Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve your compound in a minimum of a "good" solvent (in which it is highly soluble) and add a "poor" anti-solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.

Q: My solution is clear and cool, but no crystals have formed. What should I do?

A: Your solution is likely supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility, but there is no nucleation site for crystal growth.

  • Inducing Crystallization:

    • Scratch Method: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[1]

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the solution. This will act as a template for further crystal growth.[1]

    • Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure or with a stream of nitrogen to increase the concentration and force crystallization.[1]

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[3]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).[2][3] Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[3]

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). If needed, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds.[2]

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Monitoring: Spot each fraction onto a TLC plate to monitor the separation and identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified ligand.[2]

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[1][3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and the solubility of the compound decreases.[3] The process can be aided by subsequent cooling in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[3]

Protocol 3: General Procedure for Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).[2]

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid (e.g., 1 M HCl). The basic triazolyl-pyridine ligand will be protonated and move into the aqueous layer as a salt, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the pH is strongly basic (pH > 10).[2] This regenerates the neutral free base, which will often precipitate or form an oil.

  • Back-Extraction: Extract the regenerated ligand back into an organic solvent (e.g., dichloromethane) 2-3 times.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified ligand.[2]

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available from: [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. Available from: [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. Available from: [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography. Available from: [Link]

  • Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Impactfactor. Available from: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Available from: [Link]

  • Purification of triazoles. Google Patents.
  • Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. ResearchGate. Available from: [Link]

  • Triazole-pyridine ligands: A novel approach to chromophoric iridium arrays. ResearchGate. Available from: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

  • Synthesis of Pyridinium Moiety Containing Triazolyl Purines. Semantic Scholar. Available from: [Link]

  • Solvent Extraction Techniques. Organomation. Available from: [Link]

  • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. Available from: [Link]

  • Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. PMC. Available from: [Link]

  • Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. PMC. Available from: [Link]

  • Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches?. ACS Omega. Available from: [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. Available from: [Link]

  • Synthesis and Characterisation of Triazole, Pyrimidyl, Fluoroaniline, and Nitrobenzamide Derived Picrate Salts. nanobioletters.com. Available from: [Link]

  • Synthesis of Pyridinium Moiety Containing Triazolyl Purines. MDPI. Available from: [Link]

Sources

Technical Support Center: Thermal Degradation Analysis of 3-Methyl-2-(1H-1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the thermal degradation analysis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine. It offers in-depth troubleshooting, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

Introduction

3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound of interest in pharmaceutical and materials science. Understanding its thermal stability and decomposition pathways is crucial for determining its shelf-life, processing parameters, and potential hazards.[1] This document serves as a practical guide to navigating the complexities of its thermal analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine?

A1: While specific data for this exact molecule is not extensively published, based on related 1,2,4-triazole and pyridine derivatives, it is expected to be thermally stable up to approximately 200-250°C.[2][3] The thermal stability of such nitrogen-rich heterocyclic compounds is a key property, as it influences their potential applications, especially in energetic materials or pharmaceuticals that undergo heat sterilization.[1][4]

Q2: What are the primary analytical techniques for studying the thermal degradation of this compound?

A2: The most common and effective techniques are:

  • Thermogravimetric Analysis (TGA): To determine the onset of decomposition and the kinetics of mass loss.[5]

  • Differential Scanning Calorimetry (DSC): To identify thermal transitions such as melting and decomposition, and to measure the enthalpy changes associated with these events.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile products of thermal decomposition.[6]

Q3: What are the likely gaseous byproducts of the thermal decomposition?

A3: Based on the thermal decomposition of related triazole and pyridine compounds, the expected byproducts include:

  • Nitrogen (N₂)

  • Hydrogen Cyanide (HCN)[3][7]

  • Ammonia (NH₃)

  • Carbon Dioxide (CO₂) and Carbon Monoxide (CO)[3][8][9]

  • Various hydrocarbon fragments from the pyridine ring and methyl group.

The presence of water can also influence the decomposition pathway, potentially favoring the formation of NH₃ over HCN.[10][11]

Q4: How does the heating rate affect the TGA and DSC results?

A4: The heating rate has a significant impact on the observed decomposition temperatures. Higher heating rates will generally shift the decomposition to higher temperatures. For kinetic analysis, it is recommended to perform experiments at multiple heating rates.[12]

Q5: Can this compound undergo sublimation? How would that affect the analysis?

A5: Sublimation is a possibility for some heterocyclic compounds and can complicate TGA results by causing mass loss that is not due to decomposition.[13] To mitigate this, consider using a sealed pan with a pinhole for DSC analysis or a TGA instrument with a high-pressure pan. Comparing results from open and sealed pans can help distinguish between sublimation and decomposition.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Irreproducible TGA/DSC results Inhomogeneous sample, inconsistent sample mass, or variations in pan placement.Ensure the sample is finely ground and homogeneous. Use a consistent sample mass (e.g., 3-5 mg) and place the pan in the same position for each run.
Noisy or drifting TGA/DSC baseline Instrument not equilibrated, contamination in the furnace, or improper purge gas flow.Allow sufficient time for the instrument to equilibrate. Clean the furnace according to the manufacturer's instructions. Ensure a stable and appropriate purge gas flow rate (typically 20-50 mL/min).
Mass loss in TGA below expected decomposition temperature Presence of residual solvent or moisture, or sublimation of the sample.Dry the sample in a vacuum oven before analysis. Perform a TGA run at a low heating rate (e.g., 2°C/min) to a temperature below the decomposition point to remove volatiles. Use a sealed pan with a pinhole to minimize sublimation.
Poor separation of peaks in Py-GC-MS Inappropriate GC column or temperature program.Use a GC column suitable for separating polar and non-polar volatile compounds (e.g., a DB-5ms). Optimize the GC oven temperature program to improve the resolution of the peaks.[6]
Unidentified peaks in the mass spectrum Complex fragmentation patterns, or background contamination.Compare the obtained mass spectra with a library of known compounds (e.g., NIST). Run a blank to identify any background contaminants.

Experimental Protocols

TGA/DSC Analysis
  • Sample Preparation: Finely grind the 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine sample to ensure homogeneity.

  • Instrument Setup:

    • Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.[14]

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[14]

  • Data Analysis:

    • TGA: Plot the percentage weight loss versus temperature. Determine the onset decomposition temperature and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).[14]

    • DSC: Plot the heat flow versus temperature. Determine the onset temperature, peak temperature, and enthalpy of any observed transitions (e.g., melting, decomposition).[14]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Sample Preparation: Weigh approximately 0.2-0.5 mg of the sample into a pyrolysis sample cup.

  • Instrument Setup:

    • Pyrolyzer: Set the pyrolysis temperature to the decomposition temperature determined by TGA.

    • GC: Use a suitable capillary column (e.g., DB-5ms). Set the injector and detector temperatures to 280°C.[6]

    • MS: Set the ion source temperature to 230°C and the scan range from 30-550 amu.[6]

  • Pyrolysis and Analysis:

    • Place the sample cup into the pyrolyzer.

    • Initiate the pyrolysis, which will rapidly heat the sample and transfer the volatile products to the GC-MS for separation and detection.

  • Data Analysis:

    • Identify the individual components by comparing their mass spectra with a reference library (e.g., NIST).

    • Correlate the identified products with the proposed decomposition pathway.

Data Interpretation and Visualization

Proposed Thermal Degradation Pathway

The thermal degradation of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is likely initiated by the cleavage of the N-N bond in the triazole ring or the C-N bond connecting the two rings, as these are expected to be the weakest bonds. Subsequent fragmentation of the rings would lead to the formation of stable gaseous products.

G cluster_main Proposed Thermal Degradation Pathway A 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine B Initial Bond Cleavage (N-N or C-N) A->B Heat (Δ) C Radical Intermediates B->C D Ring Opening and Fragmentation C->D E Stable Gaseous Products (N2, HCN, NH3, etc.) D->E F Char Residue D->F

Caption: Proposed thermal decomposition pathway.

Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive thermal degradation analysis.

G cluster_workflow Experimental Workflow for Thermal Analysis prep Sample Preparation (Grinding, Weighing) tga_dsc TGA/DSC Analysis (Determine Decomposition Temp.) prep->tga_dsc py_gcms Py-GC-MS Analysis (Identify Volatile Products) tga_dsc->py_gcms Input for Pyrolysis Temp. data_analysis Data Interpretation (Pathway Elucidation) tga_dsc->data_analysis py_gcms->data_analysis

Caption: Experimental workflow for thermal analysis.

Summary of Quantitative Data

While specific quantitative data for 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is not available in the literature, the following table provides expected ranges based on analogous compounds.

Parameter Expected Value/Range Analytical Technique Reference
Melting Point VariesDSC[5]
Onset Decomposition Temperature 200 - 250 °CTGA[2][3]
Primary Decomposition Products N₂, HCN, NH₃, CO₂, COPy-GC-MS[3][7][8][9]

References

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. [Link]

  • Thermal decomposition studies on energetic triazole derivatives. Academia.edu. [Link]

  • Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics. [Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [Link]

  • Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). PMC. [Link]

  • Theoretical study on the thermal decomposition of pyridine. ResearchGate. [Link]

  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. ResearchGate. [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. ResearchGate. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends. RSC Publishing. [Link]

  • Kinetic analysis of the thermal decomposition of copper (I) complexes with heterocyclic thiones. ResearchGate. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]

  • Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Semantic Scholar. [Link]

  • Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. LCGC International. [Link]

Sources

Technical Support Center: Stability of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are inquiring about the stability of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine under acidic conditions.

Technical Verdict: This compound exhibits conditional instability . While the individual heterocyclic rings (pyridine and triazole) are robust, the C(pyridine)-N(triazole) linkage is susceptible to acid-catalyzed hydrolysis. This reaction is accelerated by:

  • High Temperature: (>50°C).

  • Strong Aqueous Acids: (HCl, H₂SO₄).

  • Protic Solvents: Water, Methanol (solvolysis risk).

The 3-methyl group introduces a "steric-electronic" tradeoff: while it sterically hinders nucleophilic attack at the 2-position, it also induces torsional strain that forces the triazole out of coplanarity, potentially weakening the C-N bond's conjugation and lowering the activation energy for cleavage under forcing conditions.

Module 1: Diagnostic & Troubleshooting

Use this module if you are observing yield loss, unknown impurities, or inconsistent data.

Symptom: "Ghost" Peaks in HPLC/LC-MS

Observation: You see a new peak eluting earlier than your product (more polar) with a distinct UV spectrum. Diagnosis: Hydrolysis of the C-N bond.

  • Impurity A: 3-methyl-2-pyridone (Major degradant).

  • Impurity B: 1H-1,2,4-triazole (Often elutes in the void volume or solvent front due to high polarity).

Troubleshooting Matrix
ObservationPotential CauseCorrective Action
Yield loss during workup Acidic quench was too warm or prolonged.Chill quench solution to 0°C. Neutralize immediately with NaHCO₃ or NaOH to pH > 7.
New peak in acidic mobile phase Sample sat in autosampler >12 hours.Stability Check: Inject sample immediately after prep. If peak disappears, the degradation is an artifact of the HPLC method (acidic diluent).
Precipitate in reaction HCl salt formation vs. Degradation.Analyze solid by NMR. If aromatic peaks are intact but shifted, it is the salt. If peaks are missing/new carbonyl signal appears (~160 ppm), it is the pyridone.

Module 2: Mechanistic Insight

Understanding how the molecule degrades allows you to predict stability in new conditions.

The Mechanism: Acid-Catalyzed Nucleophilic Aromatic Substitution ( )

The degradation is not a disintegration of the rings, but a specific cleavage of the linker.

  • Protonation: The pyridine nitrogen is the most basic site (

    
    ). Protonation activates the ring, making the C-2 position highly electrophilic.
    
  • Nucleophilic Attack: Water attacks the C-2 position.

  • Elimination: The triazole acts as a leaving group (neutral triazole is a decent leaving group; protonated triazole is excellent).

  • Tautomerization: The resulting 2-hydroxy-3-methylpyridine tautomerizes to the thermodynamically stable 3-methyl-2-pyridone .

Pathway Visualization

HydrolysisMechanism SM Starting Material (Neutral) Protonated Protonated Species (Activated C2) SM->Protonated + H+ (Fast) Transition Tetrahedral Intermediate (Water Addition) Protonated->Transition + H2O (Rate Limiting) Products Degradation Products: 3-methyl-2-pyridone + Triazole Transition->Products - H+ / - Triazole

Caption: Fig 1. Acid-catalyzed hydrolysis pathway.[1] The rate-determining step is typically the nucleophilic attack of water on the protonated pyridine species.

Module 3: Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this to validate your specific reaction conditions.

Objective: Determine half-life (


) in your specific acidic media.
  • Preparation: Dissolve 10 mg of compound in 1 mL of the target solvent (e.g., MeOH/Water).

  • Acidification: Add the acid (e.g., 1 mL of 1M HCl).

  • Incubation: Split into two vials:

    • Vial A: Room Temperature (25°C).

    • Vial B: Heated (e.g., 60°C).

  • Sampling: Take 50 µL aliquots at T=0, 1h, 4h, and 24h.

  • Quench: CRITICAL. Immediately dilute aliquot into 950 µL of neutral buffer (e.g., Phosphate buffer pH 7) or Acetonitrile/Water (50:50) to stop the reaction.

  • Analysis: Analyze via HPLC.

    • Pass Criteria: >98% recovery of parent peak.

    • Fail Criteria: Appearance of Pyridone peak (typically elutes earlier on C18).

Protocol B: Safe Workup for Acidic Reactions

If you synthesized this compound using an acid-mediated cyclization, follow this workup to prevent degradation.

  • Cooling: Cool reaction mixture to < 5°C (Ice bath).

  • Dilution: Dilute with DCM or EtOAc (if soluble) to reduce acid concentration.

  • Neutralization:

    • Preferred: Slowly add saturated aqueous NaHCO₃ with vigorous stirring.

    • Alternative: Pour reaction mixture into a beaker containing ice and base. (Do not add base to the hot acid).

  • Phase Separation: Separate layers immediately. Do not let the organic layer sit in contact with acidic aqueous waste.

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) to remove a protecting group elsewhere on the molecule? A: Yes, but with caution. Anhydrous TFA (in DCM) is generally safer than aqueous TFA. The hydrolysis mechanism requires water.[1] If you keep the system strictly anhydrous, the C-N bond is stable. However, the subsequent aqueous quench must be performed cold and rapidly.

Q: Does the 3-methyl group make it more stable than the non-methylated analog? A: Not necessarily. While the methyl group provides steric protection against the incoming water nucleophile (increasing stability), it also prevents the triazole ring from lying flat against the pyridine ring. This de-conjugation can destabilize the C-N bond ground state. In practice, treat it as equally sensitive to the non-methylated analog until proven otherwise.

Q: What is the best solvent for storage? A: Store as a solid at -20°C. If solution storage is necessary, use DMSO or Acetonitrile (aprotic). Avoid storing in Methanol or acidic aqueous buffers for prolonged periods.

References

  • Katritzky, A. R., et al.Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010. (General principles of nucleophilic displacement in 2-substituted pyridines).
  • Bhat, S., et al. "Synthesis and unusual stability of pyridine and N-methyl pyridinium 1,3-dioxolanes." Journal of Heterocyclic Chemistry, 2009.[2] Link (Discusses comparative stability of pyridine substituents in acid).

  • BenchChem Stability Guide. "Stability issues of methyl-1H-1,2,4-triazolecarboxylate." Link (General stability data for 1,2,4-triazole rings).

  • Tortoioli, S., et al. "Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid."[3] ChemRxiv, 2020.[3] Link (Demonstrates synthesis conditions and stability of similar triazole linkages).

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine: An In-depth ¹H NMR Interpretation and Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural characterization of novel heterocyclic compounds is paramount. Among these, molecules integrating pyridine and triazole moieties are of significant interest due to their diverse biological activities. This guide provides a detailed analysis of the ¹H NMR spectrum of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine, a compound of interest in drug discovery programs. Beyond a simple interpretation, we will delve into the rationale behind the expected chemical shifts and coupling patterns, offering a predictive framework for researchers. Furthermore, this guide will objectively compare the utility of ¹H NMR with other essential analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a holistic view of its structural elucidation.

The Central Role of ¹H NMR in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of organic chemistry, providing unparalleled insight into the molecular framework of a compound. For a molecule like 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine, ¹H NMR is the initial and often most informative method for confirming its identity and purity. The chemical environment of each proton dictates its resonance frequency, offering a unique fingerprint of the molecule's structure.

Predicted ¹H NMR Spectrum of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine

The analysis is based on the numbering convention illustrated below:

Caption: Numbering of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine.

Table 1: Predicted ¹H NMR Spectral Data for 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H5' (Triazole) ~8.6 - 9.0Singlet-Protons on the 1,2,4-triazole ring are significantly deshielded due to the electron-withdrawing nature of the nitrogen atoms.[1] H5' is typically the most downfield proton in 1-substituted 1,2,4-triazoles.
H6 (Pyridine) ~8.4 - 8.6Doublet of doublets (dd)JH6-H5 ≈ 4.5-5.0 Hz, JH6-H4 ≈ 1.5-2.0 HzH6 is ortho to the pyridine nitrogen, leading to significant deshielding. The 1,2,4-triazol-1-yl group at the 2-position is electron-withdrawing, further shifting H6 downfield compared to 3-methylpyridine.
H3' (Triazole) ~8.1 - 8.4Singlet-Also a deshielded triazole proton, typically found slightly upfield from H5'.[1]
H4 (Pyridine) ~7.6 - 7.8Doublet of doublets (dd)JH4-H5 ≈ 7.5-8.0 Hz, JH4-H6 ≈ 1.5-2.0 HzH4 is para to the electron-withdrawing triazolyl group, which deshields it. It is also ortho to the methyl group, which has a weak shielding effect.
H5 (Pyridine) ~7.2 - 7.4Doublet of doublets (dd)JH5-H4 ≈ 7.5-8.0 Hz, JH5-H6 ≈ 4.5-5.0 HzH5 is meta to the triazolyl group and ortho to the methyl group. The opposing electronic effects result in a chemical shift that is relatively upfield compared to other pyridine protons.
CH₃ ~2.4 - 2.6Singlet-The methyl group protons are in a typical range for an aryl methyl group. The adjacent electron-withdrawing triazolyl group may cause a slight downfield shift compared to 3-methylpyridine.

Rationale for Predicted Chemical Shifts and Coupling Constants:

  • Triazole Protons (H3' and H5'): The protons on the 1,2,4-triazole ring typically resonate in the downfield region (δ 7.5-9.5 ppm) due to the strong electron-withdrawing effect of the three nitrogen atoms.[1] The lack of adjacent protons results in singlet signals for both H3' and H5'.

  • Pyridine Protons (H4, H5, H6): The chemical shifts of the pyridine protons are influenced by both the nitrogen heteroatom and the substituents. The nitrogen atom deshields the ortho (C2, C6) and para (C4) positions. The 1,2,4-triazol-1-yl group at the C2 position is a strong electron-withdrawing group, which will further deshield the ortho (H6) and para (H4) protons. The methyl group at the C3 position is a weak electron-donating group, which will slightly shield the ortho (H4) and para (H6, relative to the methyl group) positions. The interplay of these effects leads to the predicted chemical shifts.

  • Coupling Constants: The coupling constants in the pyridine ring are characteristic. The ortho coupling (JH5-H6) is typically around 4.5-5.5 Hz, the meta coupling (JH4-H6) is smaller at 1.5-2.5 Hz, and the para coupling is often close to zero. The ortho coupling between H4 and H5 (JH4-H5) is larger, typically in the range of 7.5-8.5 Hz.

A Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation relies on a combination of analytical methods. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

G cluster_main Structural Elucidation of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine cluster_hnmr ¹H NMR Provides: cluster_cnmr ¹³C NMR Provides: cluster_ms Mass Spec Provides: cluster_ir IR Spec Provides: Target 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine HNMR ¹H NMR Spectroscopy Target->HNMR Analyzed by CNMR ¹³C NMR Spectroscopy Target->CNMR Analyzed by MS Mass Spectrometry Target->MS Analyzed by IR IR Spectroscopy Target->IR Analyzed by Proton_Environment Proton Chemical Environments HNMR->Proton_Environment Connectivity Proton-Proton Connectivity (J-coupling) HNMR->Connectivity Stoichiometry Relative Number of Protons (Integration) HNMR->Stoichiometry Carbon_Backbone Carbon Framework CNMR->Carbon_Backbone Num_Carbons Number of Unique Carbons CNMR->Num_Carbons Molecular_Weight Molecular Weight MS->Molecular_Weight Fragmentation Structural Fragments MS->Fragmentation Functional_Groups Presence of Functional Groups IR->Functional_Groups

Caption: Workflow for the comprehensive structural elucidation.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C5' (Triazole) ~150 - 155The carbon atoms of the 1,2,4-triazole ring are significantly deshielded.
C2 (Pyridine) ~148 - 152Attached to two nitrogen atoms (one in the pyridine ring and one from the triazole ring), leading to strong deshielding.
C6 (Pyridine) ~147 - 150Ortho to the pyridine nitrogen, resulting in a downfield shift.
C3' (Triazole) ~142 - 146The other carbon of the triazole ring.
C4 (Pyridine) ~135 - 138Para to the electron-withdrawing triazolyl group, causing a downfield shift.
C3 (Pyridine) ~130 - 134Attached to the methyl group and adjacent to the C2 bearing the triazole.
C5 (Pyridine) ~122 - 125Least affected by the electron-withdrawing groups.
CH₃ ~18 - 22Typical chemical shift for an aryl methyl carbon.

Comparison:

  • ¹H NMR: Provides detailed information about the electronic environment and connectivity of protons.

  • ¹³C NMR: Confirms the number of unique carbon atoms and provides information about their hybridization and electronic environment. It is particularly useful for identifying quaternary carbons that are invisible in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Fragmentation:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine (C₈H₈N₄, MW = 160.18 g/mol ).

  • Key Fragments: Common fragmentation pathways for N-aryl-1,2,4-triazoles involve the loss of N₂ or HCN from the triazole ring. Fragmentation of the pyridine ring can also occur, such as the loss of the methyl group or HCN.

Comparison:

  • ¹H NMR: Determines the precise arrangement of atoms.

  • MS: Confirms the molecular formula (with high-resolution MS) and provides clues about the connectivity of different structural motifs through fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Key IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic (Pyridine and Triazole)
2980-2850C-H stretchAliphatic (Methyl group)
1600-1450C=C and C=N stretchAromatic rings (Pyridine and Triazole)
1400-1000In-plane C-H bendingAromatic rings
900-675Out-of-plane C-H bendingAromatic rings

Comparison:

  • ¹H NMR: Provides a detailed map of the entire molecular structure.

  • IR Spectroscopy: Quickly confirms the presence of key functional groups (e.g., aromatic rings, C-H bonds) but provides limited information about the overall molecular architecture.

Experimental Protocols

¹H NMR Sample Preparation and Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Conclusion

The structural elucidation of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is most effectively initiated with ¹H NMR spectroscopy. Its ability to provide detailed information on the proton environment, connectivity, and stoichiometry is unparalleled. However, for unambiguous structure confirmation and a comprehensive understanding of the molecule's properties, a multi-technique approach is indispensable. ¹³C NMR confirms the carbon framework, mass spectrometry provides the molecular weight and fragmentation data, and IR spectroscopy identifies the key functional groups. By integrating the data from these complementary techniques, researchers can confidently ascertain the structure of this and other novel heterocyclic compounds, a critical step in the advancement of drug discovery and materials science.

References

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. Available at: [Link]

Sources

Technical Guide: Elemental Analysis & Characterization of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine (C₈H₈N₄) is a critical bidentate ligand used in coordination chemistry (MOFs, catalysis) and a pharmacophore in medicinal chemistry (CNS-active agents).[1][2] Its structural integrity relies on the specific N-linkage between the triazole and the pyridine ring.

This guide provides a definitive validation protocol for researchers. Unlike simple chromatographic purity (HPLC), Elemental Analysis (EA) serves as the only bulk-property method capable of detecting non-chromophoric impurities (inorganic salts from synthesis) and solvate stoichiometry.[1] This document outlines the theoretical benchmarks, experimental acceptance criteria, and a comparative analysis against HRMS and qNMR.

Part 1: Theoretical vs. Experimental Benchmarking

For a researcher synthesizing or sourcing this compound, the Elemental Analysis (CHN) results are the primary "Go/No-Go" gate for batch release.

The Golden Standard (Theoretical Values)

The following values represent the mathematical absolute for pure C₈H₈N₄ (MW: 160.18 g/mol ).

ElementCountAtomic Mass ContributionTheoretical Mass %
Carbon (C) 896.08859.99%
Hydrogen (H) 88.0645.03%
Nitrogen (N) 456.02834.98%
Acceptance Criteria (Experimental Tolerance)

In high-impact publications (JACS, JOC), a deviation of ±0.4% is the standard acceptance limit.[1]

ElementAcceptable Range (%)Common Failure Mode (Causality)
Carbon 59.59 – 60.39Low: Trapped inorganic salts (NaCl/KBr) or water.[1] High: Residual solvent (EtOAc, Toluene).[1]
Hydrogen 4.63 – 5.43High: Hygroscopicity (Water absorption).[1] Note: N-rich heterocycles are prone to H-bonding with atmospheric moisture.[1]
Nitrogen 34.58 – 35.38Low: Incomplete combustion (formation of refractory carbon nitrides).[1]

Critical Insight: If your Nitrogen value is consistently low (>0.5% deviation) while C and H are correct, the issue is likely incomplete combustion . 1,2,4-Triazoles are thermally stable; ensure your EA combustion tube uses Tungsten Trioxide (WO₃) or similar catalysts to ensure full conversion to N₂ gas.[1]

Part 2: Comparative Analysis of Purity Assays

Why perform EA when you have NMR? The table below objectively compares EA against alternative characterization methods for this specific ligand.

FeatureElemental Analysis (EA) 1H-NMR (qNMR) HPLC-UV/Vis HRMS (ESI+)
Scope Bulk Purity (Solids)Structural IdentityOrganic ImpuritiesMolecular Formula
Blind Spot Cannot distinguish isomersInorganic salts (silent)Non-UV active saltsPurity (quantification is poor)
Specificity Low (Isomers have same EA)High (Coupling constants)High (Retention time)High (Exact Mass)
Verdict Mandatory for bulk stoichiometry validation.[1]Mandatory for structure confirmation.Mandatory for organic purity (>98%).[1]Supportive evidence.[1][3][4][5][6][7][8]
Case Study: The "Salt Trap"

A batch of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine synthesized via SNAr (using K₂CO₃) showed:

  • HPLC: >99% purity.[1]

  • NMR: Clean spectrum.

  • EA: C: 55.2%, H: 4.6%, N: 32.1%.[1]

  • Diagnosis: The sample contained ~8% residual Potassium Bromide (KBr) or Carbonate.[1][8] HPLC and NMR "looked through" the salt.[1] Only EA detected the bulk mass discrepancy.[1]

Part 3: Experimental Protocol (Synthesis & Purification)

To achieve the EA results listed in Part 1, the synthesis must prioritize the removal of inorganic byproducts.

Synthesis Workflow (SNAr)

Reaction: 2-Bromo-3-methylpyridine + 1,2,4-Triazole


 Product[1]
  • Reagents: Dissolve 1,2,4-triazole (1.2 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.

  • Addition: Add 2-bromo-3-methylpyridine (1.0 eq).

  • Conditions: Heat to 110°C for 12–16 hours under Argon.

  • Workup (Critical Step):

    • Pour reaction mixture into ice-water .

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine (saturated NaCl) followed by Water (to remove trapped K₂CO₃).

    • Dry over Na₂SO₄ and concentrate.[1]

Purification for Passing EA

Crude material often fails EA due to trapped solvent or isomers.[1]

  • Method: Recrystallization.[1][4]

  • Solvent System: Isopropyl Alcohol (IPA) or Ethanol/Hexane (1:4).[1]

  • Procedure: Dissolve crude solid in minimum hot IPA. Cool slowly to 4°C. Filter and wash with cold Hexane.

  • Drying: Vacuum oven at 50°C for 6 hours (Essential to remove solvent for correct %C).

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for validating the compound.

ValidationProtocol Start Crude 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine Purification Recrystallization (IPA/Hexane) + Vacuum Drying (50°C) Start->Purification Analysis Analytical Triad Purification->Analysis NMR 1H NMR / 13C NMR (Confirm Regioisomer) Analysis->NMR HPLC HPLC (>99.5%) (Confirm Organic Purity) Analysis->HPLC EA Elemental Analysis (CHN) (Confirm Bulk Composition) Analysis->EA Decision Compare EA to Theoretical C: 59.99% | H: 5.03% | N: 34.98% EA->Decision Pass Batch Release (Suitable for Bio/Catalysis) Decision->Pass Within ±0.4% Fail_C Fail: Low %C (Inorganic Salt Contamination) Decision->Fail_C Deviation > 0.4% Fail_H Fail: High %H (Solvent/Water Trap) Decision->Fail_H Deviation > 0.4% Fail_C->Purification Re-wash w/ Water Fail_H->Purification Dry longer

Caption: Analytical decision matrix ensuring bulk purity. Note the feedback loops for specific EA failure modes (Salt vs. Solvent).

References

  • Synthesis & Characterization Standards

  • Triazole Ligand Synthesis

    • Al-Romema, A., et al. (2024).[4] "Synthesis and Photo/Radiation Chemical Characterization of a New Redox-Stable Pyridine-Triazole Ligand." ChemPhysChem, 25(18).[1][4]

  • Coordination Chemistry Context

    • Potocnak, I., et al. (2015). "New Complexes of 2-(1H-1,2,4-triazol-3-yl)pyridine with Co(II), Cd(II)..." Environmental Engineering and Management Journal.

  • Crystallographic Data (Structural Analog)

    • Park, K., et al. "Crystal structures of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine."[1] IUCrData.

Sources

Safety Operating Guide

3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine

Executive Summary & Chemical Context

3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is a nitrogen-rich bidentate ligand, commonly used in coordination chemistry to synthesize Metal-Organic Frameworks (MOFs) or catalytic complexes.

While often chemically stable under ambient conditions, its disposal presents specific challenges due to its high nitrogen content (four nitrogen atoms per molecule). Improper disposal via standard combustion can release hazardous nitrogen oxides (NOx). Furthermore, as a pyridine derivative, it poses potential aquatic toxicity risks and must never be introduced to municipal water systems.

Immediate Action Required:

  • Do NOT dispose of via sink/drain (Strict Prohibition).

  • Do NOT mix with oxidizing agents (Risk of exothermic reaction).

  • Classify as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

Hazard Profile & Characterization

Before disposal, you must characterize the waste to ensure the receiving facility utilizes the correct destruction method.

FeatureSpecificationOperational Implication
Chemical Class N-Heterocyclic Organic SolidRequires high-temperature incineration with NOx scrubbing.
GHS Classification Warning (H302, H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory during handling.
Reactivity Stable, but incompatible with strong oxidizersKeep separate from nitric acid, perchlorates, or peroxides in waste accumulation areas.
RCRA Status (USA) Not specifically P- or U-listed, but treat as U196 (Pyridine) analogDefault to "Hazardous Waste" protocols. Do not treat as general refuse.
Combustion Products CO, CO2, NOx Critical: Waste manifest must note "Nitrogen-Rich" to alert incinerator operators.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Solid Waste: If the compound is a pure solid or residual powder, ensure it is dry. If it is a wet precipitate, dry it in a fume hood to remove volatile solvents before packaging, unless the solvent is also hazardous, in which case treat as liquid waste.

  • Liquid Waste (Solutions): Determine the solvent.

    • Scenario A (Non-Halogenated): Dissolved in Ethanol, Methanol, DMSO, or Acetone.

      
      Blue Can/Stream A .
      
    • Scenario B (Halogenated): Dissolved in DCM or Chloroform.

      
      Red Can/Stream B .
      
Phase 2: Packaging & Segregation
  • Primary Containment: Transfer the material into a sealable, chemically compatible container. High-Density Polyethylene (HDPE) or amber glass jars with Teflon-lined caps are recommended.

  • Double Bagging: For solid waste, place the primary container inside a clear, 6-mil polyethylene hazardous waste bag.

  • Labeling: Apply a hazardous waste label immediately.

    • Field 1: Full Chemical Name (No abbreviations like "MTP").

    • Field 2: Hazard Checkbox: "Toxic", "Irritant".

    • Field 3: Date of accumulation start.[1]

Phase 3: The "Self-Validating" Check
  • The Oxidizer Test: Review the waste log. Is there any chance this container holds strong oxidizing agents? If YES , do not combine. Triazoles can form unstable mixtures with strong oxidizers.

  • The Metal Check: Was this ligand used in a reaction with heavy metals (e.g., Palladium, Ruthenium)?

    • If YES: The waste is now Heavy Metal Waste (often costlier). It must be segregated from pure organic waste to comply with RCRA heavy metal limits.

Disposal Workflow Diagram

The following logic flow ensures the material ends up in the correct destruction stream (Incineration vs. Fuels Blending).

DisposalWorkflow Start Waste Generation: 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine StateCheck Physical State? Start->StateCheck SolidStream Solid / Precipitate StateCheck->SolidStream Dry Solid LiquidStream Solution / Mother Liquor StateCheck->LiquidStream Dissolved MetalCheck Contains Heavy Metals? (Pd, Ru, Pt, etc.) SolidStream->MetalCheck SolventCheck Solvent Type? LiquidStream->SolventCheck StreamA Stream A: Non-Halogenated Organic Liquid SolventCheck->StreamA Ethanol, DMSO, Acetone StreamB Stream B: Halogenated Organic Liquid SolventCheck->StreamB DCM, Chloroform StreamC Stream C: Solid Hazardous Waste (Incineration) MetalCheck->StreamC No (Pure Ligand) StreamD Stream D: Heavy Metal Waste (Stabilization + Landfill/Recycle) MetalCheck->StreamD Yes (Complex) StreamA->MetalCheck Check for Metals StreamB->MetalCheck Check for Metals

Figure 1: Decision matrix for segregating triazole-pyridine ligand waste based on physical state and chemical composition.

Expert Insight: The "Nitrogen Penalty"

As a Senior Scientist, I must highlight a nuance often missed in standard protocols: Nitrogen Loading .

Commercial incinerators operate under strict permits regarding NOx emissions. Because this compound contains a triazole ring (3 nitrogens) and a pyridine ring (1 nitrogen), it is roughly 35% nitrogen by weight .

  • Why this matters: If you are disposing of multi-kilogram quantities (e.g., pilot plant scale), simply labeling it "Organic Solids" may cause the disposal facility to exceed their daily NOx limits if they feed it too fast.

  • Best Practice: For quantities >100g, explicitly write "High Nitrogen Content (Triazole Derivative)" on the waste manifest. This allows the facility to feed the waste slowly or blend it with low-nitrogen fuel, ensuring complete destruction without environmental violation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridine and Triazole Derivatives. PubChem. [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov.[2] [Link]

  • Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

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